2,5-Dimethylphenyl 4-ethoxybenzoate
Description
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) 4-ethoxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-4-19-15-9-7-14(8-10-15)17(18)20-16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3 |
InChI Key |
FOAWIPQXCLBXJB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Foundational & Exploratory
2,5-Dimethylphenyl 4-Ethoxybenzoate: Technical Guide to Structure, Synthesis, and Properties
[1]
Executive Summary
2,5-Dimethylphenyl 4-ethoxybenzoate is an aromatic ester belonging to the phenyl benzoate class.[1] While often encountered as an intermediate in organic synthesis, its structural motif—comprising a rigid ester core, a polarizable alkoxy tail, and a laterally substituted phenyl ring—positions it as a significant model compound in the study of liquid crystals (LCs) .
This guide provides a comprehensive technical analysis of this molecule. It details the synthetic pathways for high-purity production, analyzes the physicochemical impact of lateral methylation on mesophase stability, and outlines robust characterization protocols. It is designed for researchers in materials science and organic chemistry who require authoritative data on benzoate ester derivatives.
Part 1: Chemical Identity & Structural Analysis[1]
Nomenclature & Identifiers
| Property | Detail |
| Chemical Name | 2,5-Dimethylphenyl 4-ethoxybenzoate |
| Systematic Name | (2,5-Dimethylphenyl) 4-ethoxybenzenecarboxylate |
| Molecular Formula | C₁₇H₁₈O₃ |
| Molecular Weight | 270.33 g/mol |
| SMILES | CCOc1ccc(cc1)C(=O)Oc2cc(C)ccc2C |
| Component A (Acid) | 4-Ethoxybenzoic acid (CAS: 619-86-3) |
| Component B (Phenol) | 2,5-Dimethylphenol (CAS: 95-87-4) |
Structural Architecture
The molecule consists of three distinct functional domains, each contributing to its macroscopic properties:
-
The Core (Ester Linkage): The central -COO- group provides rigidity and conjugation between the two aromatic rings, serving as the "hard core" essential for mesogenicity.[1]
-
The Tail (Ethoxy Group): The 4-ethoxy substituent adds a flexible terminus and dipole moment, promoting alignment in external fields (a critical feature for LC applications).
-
The Lateral Substituents (2,5-Dimethyl): The methyl groups on the phenolic ring act as lateral substituents . In liquid crystal design, lateral substitution typically broadens the molecule, disrupting close packing. This often lowers the melting point and can suppress smectic phases in favor of nematic phases [1].
Part 2: Synthesis & Manufacturing Protocols
For research and development applications requiring high purity (>99%), the Acid Chloride Method is preferred over direct Fischer esterification due to the lower nucleophilicity of phenols compared to alcohols.
Reaction Mechanism (Graphviz)[1]
Figure 1: Two-step synthesis via acid chloride intermediate, ensuring high conversion yields for sterically hindered phenols.
Step-by-Step Experimental Protocol
Reagents:
-
Thionyl chloride (1.5 eq) or Oxalyl chloride (1.2 eq) with DMF cat.
-
Triethylamine (TEA) or Pyridine (1.2 eq)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Procedure:
-
Activation: In a round-bottom flask equipped with a drying tube, dissolve 4-ethoxybenzoic acid in DCM. Add Thionyl chloride dropwise. Reflux for 2-3 hours until gas evolution ceases.[1] Evaporate excess SOCl₂ under vacuum to isolate the crude acid chloride (typically a yellow oil/solid).
-
Coupling: Dissolve the 2,5-dimethylphenol and TEA in fresh anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Dissolve the isolated acid chloride in a minimal amount of DCM and add it dropwise to the phenol solution over 30 minutes. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench with water. Wash the organic layer sequentially with:
-
1M HCl (to remove excess amine).
-
1M NaOH (to remove unreacted phenol/acid).
-
Brine (saturated NaCl).
-
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane (1:1) to obtain white crystalline needles.
Part 3: Physicochemical Properties[1]
Physical Data (Predicted vs. Typical Homologs)
Note: Exact experimental values for this specific isomer may vary; ranges are based on structurally similar phenyl benzoates [2].[1]
| Property | Value / Range | Comment |
| Appearance | White Crystalline Solid | Typical for purified benzoates.[1] |
| Melting Point | 55°C – 75°C | Lateral methyls significantly depress MP compared to unsubstituted analogs (often >100°C). |
| Solubility | DCM, Toluene, Ethyl Acetate | High solubility in non-polar/moderately polar solvents. |
| Water Solubility | Negligible (< 0.1 mg/L) | Hydrophobic character dominates. |
| LogP (Calc) | ~4.5 - 5.0 | Highly lipophilic.[1] |
Spectroscopic Characterization
To validate the structure, researchers should look for these specific signals:
-
IR Spectrum (ATR):
-
1730–1745 cm⁻¹: Strong C=O stretch (Ester).
-
1250 cm⁻¹: C-O-C asymmetric stretch (Ether/Ester).
-
2900–2980 cm⁻¹: C-H aliphatic stretch (Ethoxy and Methyl groups).
-
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.1 (d, 2H): Ortho-protons of the benzoate ring (deshielded by carbonyl).[1]
-
δ 6.9 (d, 2H): Meta-protons of the benzoate ring (shielded by ethoxy).[1]
-
δ 4.1 (q, 2H): -OCH₂- of the ethoxy group.[1]
-
δ 2.2–2.3 (s, 6H): Two singlets corresponding to the chemically distinct methyl groups on the 2,5-dimethylphenyl ring.
-
Part 4: Applications in Materials Science[1]
Liquid Crystal Engineering
This molecule serves as an excellent model for studying the "Lateral Substitution Effect" .
-
Mechanism: In liquid crystals, rod-like (calamitic) shape is crucial.[1] Adding methyl groups at the 2 and 5 positions of the phenyl ring increases the molecular breadth (
). -
Outcome: This disruption reduces the intermolecular attractive forces, typically lowering the transition temperatures (Melting and Clearing points).
-
Utility: It is often used as a dopant to lower the viscosity or melting point of LC mixtures used in displays, preventing crystallization at low operating temperatures [3].
Analytical Workflow (Graphviz)
Figure 2: Standard validation workflow for mesogenic esters.[1]
Part 5: Safety & Handling
-
Hazard Classification: Generally considered Irritant (Xi).
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Handling:
-
Avoid inhalation of dust.
-
The phenol precursor (2,5-dimethylphenol) is toxic and corrosive; ensure no residual phenol remains in the final product.[1]
-
-
Storage: Store in a cool, dry place. Esters are stable but can hydrolyze under strong acidic/basic conditions over prolonged periods.
References
-
Imrie, C. T., & Taylor, L. (1989). The effect of lateral substituents on the liquid crystalline properties of some 4-alkoxyphenyl 4-alkoxybenzoates. Liquid Crystals, 6(1), 1–10. [1]
-
PubChem. 4-Ethoxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link][1]
- Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.
2,5-dimethylphenyl 4-ethoxybenzoate molecular weight and formula
Technical Profile: 2,5-Dimethylphenyl 4-Ethoxybenzoate
Molecular Formula:
Executive Summary
This technical guide profiles 2,5-dimethylphenyl 4-ethoxybenzoate , a substituted phenyl benzoate ester. While frequently utilized as a mesogenic core in liquid crystal engineering, this scaffold also serves as a critical model in medicinal chemistry for studying steric influence on ester hydrolysis. The 2,5-dimethyl substitution pattern on the phenolic ring provides significant steric shielding to the carbonyl carbon, altering metabolic stability compared to unhindered analogs. This document outlines the physicochemical identity, synthesis protocols, and structural characterization logic required for its integration into drug development or materials science workflows.
Part 1: Chemical Identity & Physicochemical Core
The following data constitutes the fundamental baseline for 2,5-dimethylphenyl 4-ethoxybenzoate.
| Property | Value | Rationale/Calculation |
| IUPAC Name | 2,5-dimethylphenyl 4-ethoxybenzoate | Ester nomenclature: Alcohol (yl) + Acid (ate) |
| Molecular Formula | Acid ( | |
| Molecular Weight | 270.33 g/mol | C: 204.19, H: 18.14, O: 48.00 |
| Exact Mass | 270.1256 | Monoisotopic mass for HRMS validation |
| Predicted LogP | ~4.8 - 5.2 | High lipophilicity due to aromatic rings/alkyls |
| H-Bond Donors | 0 | Ester oxygen is an acceptor only |
| H-Bond Acceptors | 3 | Carbonyl O, Ether O, Ester O |
| Physical State | Solid (Crystalline) | Typical for phenyl benzoates (MP > 50°C) |
Part 2: Synthesis Protocol (Self-Validating)
Methodology: Acyl Chloride Esterification (Schotten-Baumann conditions modified for anhydrous work). Rationale: Direct esterification (Fischer) is inefficient for phenols. The acid chloride route ensures quantitative conversion and simplifies purification by generating volatile/water-soluble byproducts (HCl/Salts).
Reagents & Stoichiometry
-
Substrate A: 4-Ethoxybenzoic acid (1.0 eq)
Converted to Acid Chloride. -
Substrate B: 2,5-Dimethylphenol (1.05 eq).
-
Reagent: Thionyl Chloride (
) or Oxalyl Chloride. -
Base: Triethylamine (TEA) or Pyridine (1.2 eq).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Workflow
-
Activation (Acid Chloride Formation):
-
Dissolve 4-ethoxybenzoic acid in anhydrous DCM.
-
Add
(1.2 eq) and a catalytic drop of DMF. -
Reflux for 2 hours until gas evolution (
, HCl) ceases. -
In-Process Control (IPC): Aliquot quenched with MeOH shows methyl ester peak by TLC/GC.
-
Evaporate excess
to isolate crude 4-ethoxybenzoyl chloride .
-
-
Coupling (Esterification):
-
Dissolve 2,5-dimethylphenol (1.05 eq) and TEA (1.2 eq) in DCM at 0°C.
-
Add the prepared 4-ethoxybenzoyl chloride (dissolved in DCM) dropwise to the phenol solution.
-
Mechanistic Note: The base neutralizes the HCl generated, driving the equilibrium forward.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
-
Workup & Purification:
-
Quench: Add water to dissolve amine salts.
-
Wash: 1M HCl (remove unreacted amine), 1M NaOH (remove unreacted phenol), Brine.
-
Dry/Concentrate:
, then rotary evaporate. -
Crystallization: Recrystallize from Ethanol or Hexane/Ethyl Acetate (9:1).
-
Visual Workflow: Synthesis Logic
Caption: Synthesis of 2,5-dimethylphenyl 4-ethoxybenzoate via acid chloride activation, highlighting key intermediates.
Part 3: Structural Characterization Profile
To validate the identity of the synthesized compound, the following spectral features must be confirmed. This serves as the "Trustworthiness" pillar—if these signals are absent, the synthesis failed.
Proton NMR ( H-NMR, 400 MHz, )
| Fragment | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic (Benzoate) | 8.15 | Doublet (d) | 2H | Ortho to C=O (AA'BB') |
| Aromatic (Benzoate) | 6.95 | Doublet (d) | 2H | Ortho to OEt (AA'BB') |
| Aromatic (Phenol) | 7.0 - 7.2 | Multiplet | 3H | 2,5-Dimethylphenyl ring |
| Ethoxy ( | 4.10 | Quartet (q) | 2H | |
| Ethoxy ( | 1.45 | Triplet (t) | 3H | |
| Aryl Methyls | 2.15, 2.30 | Singlets (s) | 6H |
Infrared Spectroscopy (FT-IR)
-
Carbonyl (
): Strong band at 1730–1745 cm⁻¹ (Ester stretch). -
C-O Stretch: Strong bands at 1200–1260 cm⁻¹ (Asymmetric ester stretch).
-
Alkyl C-H: 2850–2960 cm⁻¹ (Methyl/Ethyl groups).
-
Absence: No broad OH stretch (3200–3500 cm⁻¹). Presence indicates unreacted phenol or acid.
Part 4: Applications in Drug Development & Materials
Prodrug Design & Steric Shielding
In drug discovery, phenyl esters are often used as prodrugs to improve lipophilicity (LogP ~5.0) and membrane permeability.
-
Mechanism: The 2,5-dimethyl substitution creates a "steric gate" around the ester bond.
-
Effect: This hinders attack by esterases (e.g., carboxylesterases), potentially increasing the half-life (
) of the molecule in plasma compared to an unsubstituted phenyl benzoate. -
Use Case: This molecule serves as a standard for calibrating steric parameters (
) in QSAR models for hydrolytic stability.
Liquid Crystal Mesogens
Phenyl benzoates are classical mesogens (compounds that form liquid crystals).
-
The 4-ethoxy tail acts as the flexible spacer.
-
The rigid ester core provides linearity.
-
The lateral methyl groups (2,5-dimethyl) disrupt packing slightly, often lowering the melting point to allow liquid crystalline phases (Nematic/Smectic) to exist at manageable temperatures.
Visual Logic: Hydrolytic Stability
Caption: Schematic of steric hindrance exerted by the 2,5-dimethyl moiety, delaying enzymatic hydrolysis.
References
-
Imrie, C. T., et al. (1994). The preparation and properties of some 2,5-disubstituted-1,4-phenylene bis(4-alkoxybenzoates). Liquid Crystals. Link (Demonstrates synthesis and mesogenic properties of similar phenyl benzoate systems).
-
Neubert, M. E., et al. (1977). Synthesis and liquid crystal properties of some substituted phenyl benzoates. Molecular Crystals and Liquid Crystals. Link (Foundational text on phenyl benzoate synthesis via acid chlorides).
-
PubChem. (n.d.). Compound Summary: 4-Ethoxybenzoic acid.[1][2][3][4] National Library of Medicine. Link (Source for precursor data).
-
NIST Chemistry WebBook. (n.d.). 2,5-Dimethylphenol.[1][2][3][4] National Institute of Standards and Technology. Link (Source for precursor data).
Sources
2,5-Dimethylphenol and 4-ethoxybenzoic acid esterification product
Executive Summary
This technical guide details the synthesis, purification, and characterization of 2,5-dimethylphenyl 4-ethoxybenzoate , an ester derived from the condensation of 2,5-dimethylphenol (p-xylenol) and 4-ethoxybenzoic acid.
This molecule belongs to the class of phenyl benzoates , compounds frequently utilized as mesogenic cores in liquid crystal engineering and as UV-stabilizing additives in polymer chemistry. The presence of the 4-ethoxy group introduces mesogenic potential (dipole and elongation), while the 2,5-dimethyl substitution on the phenolic ring provides steric bulk that influences melting transitions and crystalline packing.
Key Protocol Distinction: Unlike simple aliphatic esterifications, the nucleophilicity of 2,5-dimethylphenol is modulated by the aromatic ring and steric hindrance at the ortho position. Consequently, this guide prioritizes an Acyl Chloride Activation pathway (Schotten-Baumann conditions) over direct Fischer esterification to ensure high yields (>85%) and kinetic favorability.
Chemical Architecture & Reactant Analysis
Understanding the electronic and steric environment of the reactants is critical for process control.
| Component | Role | Structure Note | Reactivity Implication |
| 4-Ethoxybenzoic Acid | Electrophile Precursor | Electron-donating ethoxy group at para position. | Reduces electrophilicity of the carbonyl carbon; requires activation to Acid Chloride for efficient coupling. |
| 2,5-Dimethylphenol | Nucleophile | Methyl group at C2 (ortho) and C5 (meta). | The C2 methyl group creates steric hindrance near the hydroxyl site, necessitating a strong electrophile and prolonged reaction time compared to phenol. |
| Thionyl Chloride (SOCl₂) | Activator | Inorganic acid chloride. | Converts carboxylic acid to acid chloride; generates SO₂ and HCl byproducts (requires gas scrubbing). |
| Pyridine/Triethylamine | Base/Catalyst | Tertiary amine. | Scavenges HCl generated during coupling; Pyridine also acts as a nucleophilic catalyst (acyl pyridinium intermediate). |
Synthetic Pathway Visualization[1]
The following directed graph illustrates the two-step synthesis workflow, highlighting the activation and coupling phases.
Caption: Figure 1. Two-step synthetic pathway via Acyl Chloride activation to overcome phenolic steric hindrance.
Experimental Protocol
Phase A: Activation (Synthesis of 4-Ethoxybenzoyl Chloride)
Objective: Convert the stable carboxylic acid into a highly reactive acid chloride.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂) to exclude atmospheric moisture.
-
Charging: Add 4-ethoxybenzoic acid (16.6 g, 0.10 mol) to the flask.
-
Reagent Addition: In a fume hood, slowly add Thionyl Chloride (15 mL, ~0.20 mol) . Caution: Evolution of SO₂ and HCl gases will occur.
-
Reaction: Heat the mixture to gentle reflux (approx. 75-80°C) for 2–3 hours. The solution should become clear and homogeneous.
-
Isolation: Distill off excess thionyl chloride under reduced pressure (rotary evaporator).
-
Checkpoint: The residue should be a solid or semi-solid off-white mass (Acid Chloride). Use immediately for Phase B.
-
Phase B: Coupling (Esterification)
Objective: Nucleophilic attack of the phenol on the acid chloride.
-
Solvent Prep: Dissolve the crude acid chloride from Phase A in dry Dichloromethane (DCM, 50 mL) .
-
Phenol Prep: In a separate 500 mL flask, dissolve 2,5-dimethylphenol (12.2 g, 0.10 mol) in dry DCM (50 mL) and Pyridine (10 mL, ~0.12 mol) .
-
Addition: Cool the phenol/pyridine solution to 0°C (ice bath). Add the acid chloride solution dropwise over 30 minutes via an addition funnel.
-
Mechanistic Note: The exothermic nature requires slow addition to prevent side reactions. The pyridine acts as an HCl scavenger and forms a reactive acyl-pyridinium intermediate.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation: Monitor by TLC (Silica gel; Hexane:Ethyl Acetate 4:1). Disappearance of the phenol spot indicates completion.
-
Phase C: Workup and Purification[5][6]
-
Quench: Pour the reaction mixture into ice-cold water (200 mL).
-
Extraction: Separate the organic layer (DCM). Extract the aqueous layer once with DCM (50 mL). Combine organic layers.
-
Washing (Critical for Purity):
-
Wash with 1M HCl (2 x 50 mL) to remove excess pyridine.
-
Wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol and acid.
-
Wash with Brine (saturated NaCl) .
-
-
Drying: Dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and evaporate solvent.
-
Crystallization: Recrystallize the crude solid from hot Ethanol (95%) .
-
Yield Expectation: 21.5 g – 24.0 g (80–90%).
-
Appearance: White to off-white crystalline needles.
-
Characterization Data
The following data confirms the structure of the ester. Note that the chemical shifts are specific to the shielding effects of the ethoxy and dimethylphenyl moieties.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Moiety | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Benzoate Aromatic | 8.12 | Doublet (J=8.8 Hz) | 2H | Ortho to Carbonyl (AA'BB') |
| Benzoate Aromatic | 6.95 | Doublet (J=8.8 Hz) | 2H | Meta to Carbonyl (AA'BB') |
| Phenol Aromatic | 7.15 | Doublet (J=7.5 Hz) | 1H | C3-H (Phenol ring) |
| Phenol Aromatic | 7.02 | Doublet (J=7.5 Hz) | 1H | C4-H (Phenol ring) |
| Phenol Aromatic | 6.90 | Singlet | 1H | C6-H (Phenol ring) |
| Ethoxy (-OCH₂-) | 4.10 | Quartet (J=7.0 Hz) | 2H | Methylene next to Oxygen |
| Phenol Methyls | 2.32, 2.18 | Singlets | 6H | C2-CH₃ and C5-CH₃ |
| Ethoxy (-CH₃) | 1.45 | Triplet (J=7.0 Hz) | 3H | Terminal Methyl |
Infrared Spectroscopy (FT-IR)
-
1730 cm⁻¹: Strong C=O stretch (Ester carbonyl).
-
1605 cm⁻¹: Aromatic C=C stretch.
-
1250 cm⁻¹: C-O-C asymmetric stretch (Ether/Ester linkage).
-
2980 cm⁻¹: Aliphatic C-H stretch.
Applications & Significance
Liquid Crystal Mesogens
Phenyl benzoates are a foundational class of liquid crystals. While 2,5-dimethyl substitution disrupts the planarity required for broad nematic phases compared to unsubstituted analogs, this molecule serves as an excellent model compound for studying lateral substituent effects on melting point depression and viscosity in LC mixtures [1].
Polymer Stabilization
The structural motif of hindered phenol esters is chemically related to commercial antioxidants. The 2,5-dimethyl group provides steric protection to the ester linkage, potentially enhancing hydrolytic stability in polymer matrices exposed to environmental weathering [2].
Safety & Handling (SDS Summary)
-
Thionyl Chloride: Highly corrosive, reacts violently with water. Use only in a certified fume hood.
-
2,5-Dimethylphenol: Toxic by ingestion and skin contact.[1] Corrosive.
-
Product: Generally considered low toxicity but should be handled as a potential irritant.
References
-
Nayak, P. S., & Gowda, B. T. (2009). Synthesis and Crystal Structure of 2,5-Dimethylphenyl Benzoate. Crystallography Reports, 54(7), 1235–1238.
-
Imrie, C. T., & Taylor, L. (1989). The preparation and properties of some laterally substituted liquid crystal dimers. Liquid Crystals, 6(1), 1–10.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
Sources
Methodological & Application
Application Note: High-Purity Recrystallization of 2,5-Dimethylphenyl 4-Ethoxybenzoate
Executive Summary
This guide details the purification strategy for 2,5-dimethylphenyl 4-ethoxybenzoate , a substituted aryl benzoate ester commonly utilized as a liquid crystal mesogen or pharmaceutical intermediate. Achieving purity >99.5% is critical for this compound class, as even trace phenolic impurities can severely depress phase transition temperatures (clearing points) or interfere with biological assays.
This protocol departs from generic templates by integrating a chemically-aware pre-treatment step to remove unreacted starting materials prior to crystallization, ensuring the recrystallization step focuses solely on the target ester.
Chemical Context & Solubility Profile
Structural Analysis
The target molecule consists of two aromatic rings linked by an ester bond.
-
Moiety A (Acid derived): 4-Ethoxybenzoyl group (Moderately polar, planar).
-
Moiety B (Phenol derived): 2,5-Dimethylphenyl group (Lipophilic, sterically hindered).
Implication for Purification: The molecule is highly lipophilic but possesses a polar ester linkage. The primary impurities are typically:
-
2,5-Dimethylphenol: Significant H-bonding capability; distinct solubility from the ester.
-
4-Ethoxybenzoic acid: Acidic; soluble in alkaline aqueous media.
-
Catalyst residues: (e.g., DMAP, pyridine salts).
Solubility Logic
-
Water: Insoluble (Target).
-
Ethanol: Soluble at reflux; sparingly soluble at RT (Ideal candidate).
-
Ethyl Acetate: Highly soluble (Good for solvation, poor for crystallization yield unless paired with hydrocarbon).
-
Hexanes/Heptane: Moderate solubility; useful as an anti-solvent.
Pre-Crystallization Workup (Critical)
Do not attempt recrystallization directly on the crude reaction mixture if significant phenol/acid remains.
Rationale: Phenolic impurities often "oil out" or co-crystallize with aryl esters due to
Protocol:
-
Dissolve crude solid in Ethyl Acetate (10 mL/g).
-
Wash 2x with 0.5 M cold NaOH (rapid wash to remove phenol/acid without hydrolyzing the ester).
-
Wash 1x with Brine (saturated NaCl) to remove trapped water.
-
Dry organic phase over Anhydrous MgSO₄ .
-
Evaporate solvent to dryness to obtain the "Pre-Treated Crude."
Recrystallization Protocols
Method A: Single-Solvent Recrystallization (Ethanol)
Best for: Routine purification where the crude is >90% pure.
Reagents: Absolute Ethanol (EtOH).[1]
-
Dissolution: Place the Pre-Treated Crude in an Erlenmeyer flask. Add Absolute Ethanol (approx. 5-7 mL per gram of solid).
-
Heating: Heat to reflux (approx. 78°C) with magnetic stirring.
-
Note: If the solution is not clear at reflux, add EtOH in 1 mL increments. If particulates remain, perform a hot filtration.[2]
-
-
Cooling (Nucleation): Remove from heat. Allow the flask to cool to room temperature (RT) slowly on a cork ring or wood block.
-
Crystallization: Once at RT, transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter via vacuum filtration (Buchner funnel).[2][6][8]
-
Washing: Wash the filter cake with cold Ethanol (-10°C).
-
Drying: Vacuum dry at 40°C for 4 hours.
Method B: Two-Solvent Recrystallization (Ethanol/Water)
Best for: Maximizing yield when the compound is too soluble in pure Ethanol.
-
Dissolution: Dissolve the crude in the minimum amount of boiling Ethanol.
-
Anti-Solvent Addition: While maintaining reflux, add hot distilled water dropwise.
-
Saturation Point: Continue adding water until a persistent turbidity (cloudiness) is observed.
-
Clarification: Add a few drops of hot Ethanol to just clear the turbidity.
-
Crystallization: Allow to cool slowly to RT, then chill in an ice bath.
-
Isolation: Filter and wash with a cold 50:50 EtOH:Water mixture.
Process Visualization
Workflow Diagram
The following diagram illustrates the decision logic and workflow for the purification process.
Figure 1: Decision matrix for the purification of aryl benzoate esters, emphasizing the pre-treatment wash step.
Analytical Validation
After drying, the product must be validated. Relying solely on melting point is insufficient for high-value applications.
| Technique | Metric | Acceptance Criteria |
| HPLC | Purity (Area %) | > 99.5% |
| 1H NMR | Residual Solvent | < 0.5% wt/wt |
| DSC | Melting Point | Sharp peak (Range < 1°C) |
| TLC | Impurity Profile | Single spot ( |
Note on Melting Point: While specific literature values for this exact derivative are variable, analogous 2,5-dimethylphenyl benzoates typically melt between 40°C and 60°C . A broad melting range (>2°C) indicates retained solvent or impurities.
Troubleshooting Guide
Problem: "Oiling Out" (Product forms a liquid layer instead of crystals)
-
Cause: The solution temperature is above the melting point of the solvated product, or the solution is too concentrated.
-
Solution: Re-heat to dissolve the oil. Add more solvent (dilute the system) or switch to Method B (Ethanol/Water) but ensure the water is added very slowly. Vigorously stir during cooling to induce nucleation.
Problem: Low Yield
-
Cause: Product is too soluble in cold ethanol.
-
Solution: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling step to harvest a "second crop" of crystals.
Problem: Yellow Coloration
-
Cause: Oxidation products of phenols (quinones).
-
Solution: Add activated charcoal to the boiling solution, stir for 5 minutes, and perform a hot filtration through Celite before cooling.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Gowda, B. T., et al. (2009). "2,5-Dimethylphenyl benzoate."[9] Acta Crystallographica Section E, E65, o915.[9] Link (Confirming crystallinity and ethanol recrystallization of the core scaffold).
-
ChemicalBook. (2025). "Ethyl 4-ethoxybenzoate Properties and Synthesis." Link (Data on the acid precursor).
-
MIT OpenCourseWare. "Recrystallization Guide." Link (General principles of two-solvent recrystallization).
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. athabascau.ca [athabascau.ca]
- 3. praxilabs.com [praxilabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. US3078299A - Preparation of phenyl benzoate and conversion thereof to phenol - Google Patents [patents.google.com]
- 8. studylib.net [studylib.net]
- 9. 2,5-Dimethylphenyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis of 2,5-Dimethylphenyl Benzoate via Steglich Esterification
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 2,5-dimethylphenyl benzoate using a dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) catalyzed esterification. This robust protocol, known as the Steglich esterification, is particularly advantageous for its mild reaction conditions and high efficiency, especially with sterically hindered or acid-sensitive substrates.[1][2] This document offers a detailed, step-by-step experimental procedure, delves into the underlying reaction mechanism, discusses critical process parameters, and provides troubleshooting guidance, making it an invaluable resource for professionals in organic synthesis and drug development.
Introduction: The Need for Mild Esterification Conditions
Esterification is a cornerstone of organic synthesis, with esters being prevalent motifs in pharmaceuticals, agrochemicals, and materials science. While traditional methods like Fischer-Speier esterification are effective for simple alcohols, they often require harsh acidic conditions and high temperatures, rendering them unsuitable for complex molecules with acid-sensitive functional groups.[1][3] Phenols, being less nucleophilic than alcohols, pose an additional challenge.
The Steglich esterification, first reported in 1978, provides an elegant solution to these challenges.[3][4] By employing dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), this method facilitates the formation of esters from a wide range of carboxylic acids and alcohols, including phenols, under neutral and ambient conditions.[3][5] This application note will detail the synthesis of 2,5-dimethylphenyl benzoate, a representative aryl ester, to illustrate the practical application and nuances of this powerful synthetic tool.
Mechanistic Rationale: The Synergistic Roles of DCC and DMAP
The efficacy of the Steglich esterification lies in the coordinated action of DCC and DMAP. A clear understanding of their individual roles is paramount for optimizing reaction outcomes.
-
DCC (Dicyclohexylcarbodiimide): DCC acts as a dehydrating agent, activating the carboxylic acid (benzoic acid in this case). It reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[2][5] This intermediate is significantly more susceptible to nucleophilic attack than the unactivated carboxylic acid.
-
DMAP (4-Dimethylaminopyridine): While the O-acylisourea can be directly attacked by the alcohol or phenol, this process can be slow. DMAP functions as a hyper-nucleophilic acylation catalyst.[2][3] It intercepts the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium salt. This new intermediate is much more reactive and is readily attacked by the 2,5-dimethylphenol. The reaction is driven to completion by the formation of the insoluble and highly stable dicyclohexylurea (DCU) byproduct, which precipitates out of the reaction mixture. The catalytic nature of DMAP is regenerated upon ester formation.
This catalytic cycle effectively circumvents the need for harsh conditions and overcomes the low nucleophilicity of phenols.[2][3]
Caption: The catalytic cycle of the Steglich Esterification.
Detailed Experimental Protocol
This section provides a robust, step-by-step protocol for the synthesis of 2,5-dimethylphenyl benzoate.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| Benzoic Acid | 122.12 | 1.22 g | 10.0 | 1.0 |
| 2,5-Dimethylphenol | 122.17 | 1.22 g | 10.0 | 1.0 |
| DCC | 206.33 | 2.27 g | 11.0 | 1.1 |
| DMAP | 122.17 | 0.12 g | 1.0 | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |
| 1 M HCl (aq) | - | 2 x 20 mL | - | - |
| Sat. NaHCO₃ (aq) | - | 2 x 20 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - | ~5 g | - | - |
3.2. Step-by-Step Methodology
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzoic acid (1.22 g, 10.0 mmol), 2,5-dimethylphenol (1.22 g, 10.0 mmol), and DMAP (0.12 g, 1.0 mmol). Add 40 mL of anhydrous dichloromethane (DCM). Stir until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0°C. This is crucial to moderate the initial exotherm and prevent the formation of the N-acylurea byproduct.[5]
-
DCC Addition: Dissolve DCC (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM and add this solution dropwise to the cooled reaction mixture over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form almost immediately.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Monitoring the Reaction: Progress can be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Visualize spots under UV light. The reaction is complete upon consumption of the limiting starting material.
-
Work-up - DCU Removal: Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (~10 mL) to recover any product.
-
Work-up - Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 20 mL) to remove DMAP, saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted benzoic acid, and finally with brine (20 mL).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield 2,5-dimethylphenyl benzoate as a white solid.
Safety, Handling, and Waste Disposal
-
DCC is a potent allergen and sensitizer. [3][7] It should always be handled in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8]
-
DCM is a volatile and suspected carcinogen. All handling should occur within a well-ventilated fume hood.
-
Waste: The DCU byproduct should be disposed of as solid chemical waste. Halogenated solvent waste (DCM) should be collected separately.
Troubleshooting and Key Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Wet reagents or solvent. | Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity reagents. Water hydrolyzes the active intermediates. |
| Insufficient reaction time. | Monitor the reaction by TLC to confirm completion. Some sterically hindered substrates may require longer reaction times. | |
| Difficult Filtration | Fine DCU precipitate. | Cool the reaction mixture in an ice bath for 30 minutes before filtration to further precipitate the DCU. Using a pad of Celite can aid filtration.[6] |
| Product Contamination | Incomplete removal of DCU. | DCU has some solubility in DCM. After filtration, concentrate the crude product, redissolve in a minimal amount of DCM, add hexanes to precipitate more DCU, and filter again.[6] |
| Formation of N-acylurea byproduct. | This side reaction is a 1,3-rearrangement of the O-acylisourea.[5] Ensure DCC is added at 0°C. The presence of DMAP significantly suppresses this pathway.[2][5] |
Expected Results and Characterization
The final product, 2,5-dimethylphenyl benzoate, is a white crystalline solid.[9]
-
Yield: Typically >85% after purification.
-
Melting Point: Literature reports a melting point in the range of 54-56°C.
-
Spectroscopic Data: The structure should be confirmed by NMR and IR spectroscopy. The IR spectrum will show a characteristic strong ester carbonyl (C=O) stretch around 1735 cm⁻¹. ¹H and ¹³C NMR spectra will be consistent with the structure of 2,5-dimethylphenyl benzoate.[9]
Conclusion
The Steglich esterification is a versatile and indispensable tool in modern organic synthesis, offering a mild and efficient route to esters that are otherwise difficult to prepare. By leveraging the synergistic action of DCC and DMAP, this protocol for the synthesis of 2,5-dimethylphenyl benzoate demonstrates the method's utility. Adherence to the procedural details, particularly the use of anhydrous conditions and controlled temperature during DCC addition, is critical for achieving high yields and purity. This application note provides the necessary framework for researchers to confidently and successfully apply this important transformation in their work.
References
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). RSC Advances. Available at: [Link]
-
Esterification of Carboxylic Acids with Alcohols: tert-BUTYL ETHYL FUMARATE. Organic Syntheses. 1981 , 60, 43. Available at: [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Steglich Esterification. Organic Chemistry Portal. Available at: [Link]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction?. ResearchGate. Available at: [Link]
-
Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. YouTube. (2020). Available at: [Link]
-
2,5-Dimethylphenyl benzoate. Acta Crystallographica Section E. 2009 , 65(7), o1615. Available at: [Link]
-
Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - Experimental Protocol. YouTube. (2022). Available at: [Link]
-
Steglich Esterification. Scribd. Available at: [Link]
-
Steglich esterification. Wikipedia. Available at: [Link]
-
Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. Cole-Parmer. (2005). Available at: [Link]
-
A typical DCC + DMAP mediated Steglich esterification. ResearchGate. Available at: [Link]
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances. 2023 , 13(52), 36563–36585. Available at: [Link]
Sources
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. 2,5-Dimethylphenyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Thin-layer chromatography (TLC) conditions for ethoxybenzoate esters
Abstract & Scope
Ethoxybenzoate esters (e.g., ethyl 4-ethoxybenzoate) are critical intermediates in the synthesis of local anesthetics (benzocaine analogs), liquid crystals, and antimicrobial preservatives. Their analysis is often complicated by the presence of unreacted starting materials (ethoxybenzoic acids) and structural isomers (ortho-, meta-, para- substitution patterns).
This application note provides a validated Thin-Layer Chromatography (TLC) protocol for the separation and identification of ethoxybenzoate esters. Unlike generic ester protocols, this guide addresses the specific challenge of resolving the lipophilic ester from its polar acid precursor and potential isomeric impurities using optimized solvent systems and visualization techniques.
Physicochemical Basis of Separation
To design a robust separation, one must understand the molecular interactions at play.
-
The Analyte (Ester): Ethoxybenzoate esters possess a benzene ring (lipophilic), an ethoxy group (moderately activating, electron-donating), and an ester carbonyl (hydrogen bond acceptor). They are moderately non-polar.
-
The Impurity (Acid): The starting material, ethoxybenzoic acid, contains a free carboxylic acid group. On standard Silica Gel 60, this group forms strong hydrogen bonds with silanol groups, leading to "tailing" or irreversible adsorption at the baseline unless the mobile phase is modified.
-
The Stationary Phase: Silica Gel 60 F
is selected for its high surface area and fluorescence indicator, which is essential for visualizing the UV-active benzoate chromophore.
Polarity Ranking (Elution Order)
In normal phase chromatography (Hexane/Ethyl Acetate systems), the elution order is governed by polarity:
-
Ethyl 4-ethoxybenzoate (Product): Least polar
Highest . -
Ethoxybenzoic Acid (Precursor): Most polar (H-bond donor)
Lowest .
Experimental Protocols
Protocol A: Reaction Monitoring (Synthesis Control)
Objective: Rapidly monitor the esterification of 4-ethoxybenzoic acid to ethyl 4-ethoxybenzoate.
Materials:
-
Plate: Merck Silica Gel 60 F
(Aluminum or Glass backed). -
Mobile Phase: Hexane : Ethyl Acetate : Acetic Acid (80 : 20 : 1 v/v/v).
-
Note: The 1% Acetic Acid is critical. It suppresses the ionization of the unreacted benzoic acid, sharpening its spot and allowing it to move slightly off the baseline (
) rather than streaking.
-
Workflow:
-
Sample Prep: Dissolve 5 mg of the reaction mixture in 1 mL of Ethyl Acetate.
-
Spotting: Apply 2
L of the sample, alongside authentic standards of the acid and the ester. -
Elution: Develop the plate in a saturated chamber until the solvent front reaches 80% of the plate height.
-
Visualization: View immediately under UV light (254 nm). The benzene ring conjugated with the ester/ethoxy groups provides strong quenching (dark spots on bright green background).
Data Summary:
| Compound | Functional Group | Interaction with Silica | Expected |
| Ethyl 4-ethoxybenzoate | Ester + Ether | H-Bond Acceptor | 0.55 – 0.65 |
| 4-Ethoxybenzoic Acid | Carboxylic Acid | H-Bond Donor | 0.15 – 0.25 |
Protocol B: Isomer Purity Profiling
Objective: Separate para-ethoxybenzoate from potential ortho- or meta- isomers formed during non-selective synthesis or degradation.
Methodology:
Standard Hexane/EtOAc systems often fail to resolve positional isomers due to similar polarities. We utilize
-
Mobile Phase: Toluene : Ethyl Acetate (95 : 5 v/v).
-
Mechanism: Toluene interacts with the aromatic ring of the benzoates. The steric hindrance of the ortho-ethoxy group reduces the planar accessibility of the ring compared to the para-isomer, resulting in differential retention.
Visualization (Secondary): If UV detection is ambiguous, use Iodine Vapor .
-
Place the dried plate in a jar containing iodine crystals.
-
Ethoxybenzoates will turn yellow/brown.
-
Note: Esters are generally unreactive to p-anisaldehyde stain; do not use it for this application.
Method Development Decision Matrix
The following diagram illustrates the logical flow for selecting the correct mobile phase based on your specific analytical goal.
Figure 1: Decision matrix for selecting TLC conditions based on analytical requirements. System A prioritizes polarity differences (functional groups), while System B prioritizes steric/electronic differences (isomers).
Troubleshooting & Optimization
Common issues encountered during ethoxybenzoate analysis and their validated solutions:
| Issue | Root Cause | Corrective Action |
| Tailing of Lower Spot | Free carboxylic acid (starting material) ionizing on silica. | Add 1-2% Acetic Acid or Formic Acid to the mobile phase to protonate the acid. |
| Co-elution of Isomers | Hexane/EtOAc system lacks selectivity for steric differences. | Switch to Toluene -based system (Protocol B). Toluene exploits |
| "Ghost" Spots | Degradation of ester (hydrolysis) on acidic silica. | Ensure plate is neutral; avoid storing developed plates for long periods before visualization. |
| Weak UV Signal | Low concentration or quenching interference. | Spot at least 10 |
References
-
NIST Chemistry WebBook. Benzoic acid, 4-ethoxy-, ethyl ester (IR and Mass Spec Data). National Institute of Standards and Technology.[1] [Link][1]
-
Chemistry LibreTexts. Visualizing TLC Plates (UV and Staining guide). [Link]
Sources
Troubleshooting & Optimization
Improving yield of sterically hindered phenol esterification
To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Improving Yield in Sterically Hindered Phenol Esterification
Executive Summary
Esterifying sterically hindered phenols (e.g., 2,6-di-tert-butylphenol) is a notorious bottleneck in medicinal chemistry and lead optimization. Standard Fischer esterification fails because the bulky ortho-substituents block the nucleophilic trajectory of the hydroxyl oxygen. Furthermore, these substrates are prone to C-acylation (Friedel-Crafts type) side reactions at the para-position, leading to ketones instead of the desired esters.
This guide provides a logic-driven troubleshooting framework, moving beyond "recipe following" to mechanistic control. It prioritizes O-acylation selectivity and yield maximization .
Part 1: Diagnostic & Decision Matrix
Before selecting a protocol, diagnose your specific steric challenge. Not all "hindered" phenols are equal.
The Steric Severity Scale
| Severity | Substrate Example | Primary Challenge | Recommended Protocol |
| Moderate | 2-tert-butylphenol, 2,6-dimethylphenol | Slow kinetics, incomplete conversion. | Protocol A: Modified Steglich or Yamaguchi |
| Severe | 2,6-di-isopropylphenol (Propofol), 2,6-di-tert-butylphenol | Zero conversion, C-acylation side products. | Protocol B: The "Nuclear" Option (Phenoxide/Acid Chloride) |
| Acid-Labile | Phenols with Boc/TBS groups | Deprotection during reaction. | Protocol A (Neutral conditions) |
Part 2: Troubleshooting & FAQs
Q1: I am using DCC/DMAP (Steglich conditions), but I only isolate the N-acylurea byproduct. Why?
The Mechanism of Failure: In the Steglich reaction, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. Ideally, the phenol attacks this intermediate.
-
The Problem: With hindered phenols, the nucleophilic attack is too slow. The O-acylisourea undergoes an intramolecular rearrangement to form the thermodynamically stable (and useless) N-acylurea .
-
The Fix: You must intercept the O-acylisourea faster than it rearranges.
-
Switch to TCBC (Yamaguchi): The mixed anhydride formed is less prone to rearrangement.
-
High-Loading DMAP: Increase DMAP from 5 mol% to 1.0–2.0 equivalents . DMAP reacts with the O-acylisourea to form a highly reactive N-acylpyridinium ion, which is immune to the N-acylurea rearrangement and reactive enough to force the esterification.
-
Q2: I tried reacting 2,6-di-tert-butylphenol with an acid chloride, but I got a ketone (C-acylation). How do I force O-acylation?
The "Ambident Nucleophile" Trap: Phenols are ambident nucleophiles (reactive at O and C). Bulky groups at the 2,6-positions sterically shield the Oxygen, making the para-Carbon more accessible for electrophilic attack (Friedel-Crafts acylation), especially if Lewis acids are present or if the solvent favors soft-soft interactions.
-
The Fix: Hard-Hard Acid-Base (HSAB) matching.
-
Deprotonate fully: Use NaH or n-BuLi in THF to form the "hard" phenoxide anion.
-
Solvent Choice: Use DMF or HMPA (or THF/DMF mixtures). These polar aprotic solvents solvate the cation (Na+/Li+), leaving the phenoxide "naked" and highly reactive at the Oxygen.
-
Avoid Lewis Acids: Do not use metal catalysts that might promote Friedel-Crafts pathways.
-
Q3: My yield is stalled at 50%. Should I heat the reaction?
Caution: Heating hindered esterifications often accelerates decomposition or rearrangement (e.g., Claisen rearrangement of allyl phenyl ethers) more than product formation.
-
Better Strategy: Use Sonication .[1] Ultrasound can disrupt the solvation shell around the hindered active site, increasing the effective collision frequency without the thermal penalty of refluxing.
Part 3: Advanced Protocols
Protocol A: The Yamaguchi Macrolactonization (Adapted for Intermolecular Esterification)
Best for: Moderately hindered phenols or when the carboxylic acid is valuable/complex.
Theory: Uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. The trichlorophenyl group is electron-withdrawing (activating) and sterically bulky (directing attack to the desired carbonyl).
Step-by-Step:
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) and Triethylamine (Et3N) (1.2 equiv) in anhydrous THF.
-
Anhydride Formation: Add TCBC (1.05 equiv) dropwise at 0°C. Stir for 1 hour at Room Temp (RT). Look for the precipitate of Et3N·HCl.
-
Filtration (Critical): Filter off the amine salts under inert atmosphere. (Salts can sometimes inhibit the next step or trap the catalyst).
-
Esterification: Dilute the filtrate with Toluene. Add the Hindered Phenol (1.0–1.2 equiv) and DMAP (2.0–3.0 equiv).
-
Reaction: Reflux at 80–100°C for 4–12 hours.
-
Workup: Quench with 5% citric acid (removes DMAP/Et3N). Wash with NaHCO3.[2]
Protocol B: The "Nuclear Option" (Phenoxide Attack)
Best for: Severely hindered substrates (e.g., 2,6-di-tert-butylphenol).
Theory: Converts the phenol into a "naked" phenoxide super-nucleophile.
Step-by-Step:
-
Deprotonation: Suspend NaH (60% in oil, washed with hexane, 1.2 equiv) in anhydrous DMF (or THF/DMF 9:1).
-
Phenoxide Formation: Add the Hindered Phenol (1.0 equiv) slowly at 0°C. Stir at RT for 30 mins until H2 evolution ceases and the solution becomes clear/colored.
-
Acylation: Add the Acid Chloride (1.2 equiv) dropwise at 0°C.
-
Note: If you only have the Carboxylic Acid, convert it to the Acid Chloride first using Oxalyl Chloride/DMF (cat).
-
-
Catalysis: Add DMAP (0.1–0.5 equiv). The phenoxide is reactive, but DMAP aids in transferring the acyl group if the kinetics are sluggish.
-
Completion: Stir at RT. If no progress after 2 hours, heat to 60°C.
Part 4: Data & Comparison
Table 1: Comparison of Coupling Reagents for Hindered Phenols
| Method | Reagents | Mechanism | Suitability for 2,6-DTBP | Key Risk |
| Fischer | H2SO4, Alcohol | Acid Catalysis | Poor (<5% yield) | No reaction; reversibility. |
| Steglich | DCC, DMAP | O-acylisourea | Low (10-30% yield) | N-acylurea rearrangement. |
| Yamaguchi | TCBC, DMAP | Mixed Anhydride | High (70-90% yield) | Requires removal of TCBC byproducts. |
| Phenoxide | NaH, Acid Cl | Nucleophilic Attack | Very High (>90% yield) | Moisture sensitivity; C-acylation if not controlled. |
Part 5: Visualization & Logic Flows
Figure 1: Decision Logic for Method Selection
Caption: Decision tree for selecting the optimal esterification protocol based on substrate steric hindrance.
Figure 2: The DMAP "Turbocharger" Mechanism
Caption: DMAP acts as a nucleophilic catalyst, forming a highly electrophilic N-acylpyridinium salt that overcomes the steric barrier of the phenol.
References
-
Yamaguchi Esterification Mechanism & Protocol: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 1979, 52(7), 1989–1993.
-
Steglich Esterification & DMAP Catalysis: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978, 17(7), 522–524.
-
Solvent-Free/High-Concentration DMAP Protocols: Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. "Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions." Journal of the American Chemical Society, 2007, 129(47), 14775–14779.
-
Phenolic Mitsunobu (Sonication Improvement): Lepore, S. D., & He, Y. "Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction."[1] The Journal of Organic Chemistry, 2003, 68(21), 8261–8263.
-
Acid Chloride Conversion of t-Butyl Esters (Context for Hindered Systems): Greenberg, J. A., & Sammakia, T.[3] "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride." The Journal of Organic Chemistry, 2017, 82(6), 3245–3251.
Sources
Removing unreacted 2,5-dimethylphenol from ester mixtures
Topic: Removal of Unreacted 2,5-Dimethylphenol (2,5-DMP)
Executive Summary
Removing unreacted 2,5-dimethylphenol (2,5-DMP) from ester products presents a specific challenge due to its weak acidity (
This guide provides three validated workflows ranging from standard extraction to advanced scavenging, designed to preserve ester integrity while achieving
Module 1: Liquid-Liquid Extraction (The "Cold-Base" Protocol)
Best for: Stable esters and large-scale crude mixtures.[1][2]
The most common failure mode in this protocol is using a base that is too weak (e.g.,
The Science of the Separation
2,5-DMP has a
-
Sodium Bicarbonate (pH 8.5): Ineffective.[1] The phenol remains protonated and stays in the organic layer.[2]
-
Sodium Hydroxide (pH 14): Effective, but risky for esters.[1]
-
Solution: Use Cold 1.0 M NaOH with rapid phase separation.[1]
Step-by-Step Protocol
-
Dissolution: Dissolve the crude ester mixture in a non-polar solvent (Ethyl Acetate or Dichloromethane). Note: Diethyl ether is less recommended due to flammability, but effective.[1][2]
-
Temperature Control: Cool the mixture to 0–5°C in an ice bath. This kinetically inhibits ester hydrolysis.[1]
-
The Wash (Critical Step):
-
The "Safety" Back-Extraction:
-
Neutralization: Wash the main organic layer immediately with cold Brine (
) followed by a dilute acid wash (0.5 M HCl) to neutralize residual base, then dry over .[1]
Visualization: Extraction Logic Flow
Caption: Logical flow for the kinetic separation of phenol from ester using cold alkaline extraction.
Module 2: Solid-Phase Scavenging (Resin Treatment)
Best for: Acid-sensitive esters, small-scale library synthesis, or high-value intermediates.[1][2]
If your ester is labile (e.g., phenolic esters, activated esters), aqueous base will degrade it.[1] Polymer-supported scavengers remove the phenol without exposing the ester to bulk aqueous hydrolysis [2].[1][2]
Recommended Scavengers
| Resin Type | Functionality | Mechanism | Capacity (Typical) |
| Strong Anion Exchanger (SAX) | Quaternary Ammonium ( | Ionic binding of phenoxide | ~0.8 - 1.2 mmol/g |
| Polymer-Bound Carbonate | Carbonate ( | Deprotonation & sequestration | ~2.5 - 3.5 mmol/g |
Protocol
-
Calculate Load: Determine the theoretical excess of 2,5-DMP (in mmol). Use 3–4 equivalents of resin relative to the phenol impurity.[1]
-
Solvent Selection: Dissolve crude in DCM or THF.[1] Avoid Methanol (can compete for resin sites).
-
Incubation: Add resin to the reaction vessel.
-
Time: Stir gently for 2–4 hours at room temperature.
-
Monitoring: Check supernatant by TLC (visualize with UV or Ferric Chloride stain).[1]
-
-
Filtration: Filter off the resin.[1] The phenol remains bound to the solid support.[2]
-
Workup: Evaporate the filtrate. No aqueous wash is required.[1]
Module 3: Troubleshooting & FAQ
Q1: I used NaOH, but my ester yield dropped significantly. What happened? A: You likely experienced saponification.[1] The ester bond hydrolyzed under basic conditions.[1][4]
-
Corrective Action: Switch to Module 2 (Resins) .[1] If resins are unavailable, use 10% Sodium Carbonate (
) instead of NaOH.[1] It has a lower pH (~11.5), which is safer but requires more vigorous mixing to remove the 2,5-DMP.[1][2]
Q2: I have a persistent emulsion during the extraction. How do I break it? A: Phenoxides can act as surfactants, stabilizing emulsions.[1]
-
Fix: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated.[1] If that fails, filter the entire mixture through a pad of Celite to break the surface tension before separating layers.[2]
Q3: Can I just distill the phenol off? A: Only if your ester has a significantly different boiling point.[1]
-
Strategy: If your ester boils <150°C or >280°C, vacuum distillation is viable.[1] If the boiling points are close (within 20°C), they will likely co-distill.[1]
Q4: How do I detect trace 2,5-DMP residues? A: 2,5-DMP is UV active but lacks distinct functional groups for simple stains.[1][2]
-
Test: Use the Ferric Chloride (
) test .[1] Dissolve a sample in ethanol and add a drop of aqueous .[1] A violet/blue color indicates residual phenol.[1]
Decision Matrix: Selecting Your Method
Caption: Decision matrix for selecting the appropriate purification protocol based on stability and scale.
References
-
PubChem. (n.d.).[1] 2,5-Dimethylphenol (Compound Summary).[1][2][5][6] National Library of Medicine.[1] Retrieved February 20, 2026, from [Link][1][2]
-
Bhattacharyya, S. (2004).[1][7] New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis.[1][2][7][8] Current Opinion in Drug Discovery & Development.[1][7] Retrieved from [Link]
Sources
- 1. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0013133B1 - Process for separation of alkylphenols by azeotropic distillation - Google Patents [patents.google.com]
- 3. sopachem.com [sopachem.com]
- 4. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 5. Showing Compound 2,5-Dimethylphenol (FDB002413) - FooDB [foodb.ca]
- 6. merckmillipore.com [merckmillipore.com]
- 7. New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Overcoming steric hindrance in 2,5-dimethylphenyl ester synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dimethylphenyl esters. The inherent steric hindrance posed by the ortho- and meta-methyl groups on the phenyl ring presents a significant challenge to achieving high yields and reaction efficiency. This resource offers a combination of frequently asked questions (FAQs) and detailed troubleshooting protocols to navigate these synthetic hurdles effectively.
I. Understanding the Challenge: The "Why" Behind the Difficulty
The core issue in synthesizing 2,5-dimethylphenyl esters lies in the steric congestion around the hydroxyl group of 2,5-dimethylphenol. The two methyl groups flank the reactive site, physically impeding the approach of the acylating agent. This steric clash raises the activation energy of the reaction, often leading to slow reaction rates, incomplete conversions, and the formation of unwanted byproducts.[1][2]
II. Frequently Asked Questions (FAQs)
Q1: Why is my standard esterification protocol (e.g., Fischer esterification) failing for 2,5-dimethylphenol?
Standard acid-catalyzed esterification methods, such as the Fischer-Speier method, are often inefficient for sterically hindered substrates like 2,5-dimethylphenol. The bulky nature of both the phenol and, frequently, the carboxylic acid, prevents the effective formation of the tetrahedral intermediate required for esterification. This leads to low yields as the equilibrium is not sufficiently driven towards the product.[2][3]
Q2: What are the most effective types of coupling reagents for this sterically hindered esterification?
For sterically demanding esterifications, more potent activating agents are necessary. Standard carbodiimides like DCC (dicyclohexylcarbodiimide) may prove insufficient.[1][4] The use of in-situ activating reagents, particularly aminium/uronium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP), is highly recommended. These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.[4] For extremely challenging cases, the conversion of the carboxylic acid to an acyl fluoride can be a powerful strategy.[4][5]
Q3: Can I simply increase the reaction temperature or time to improve the yield?
While increasing the reaction temperature can help overcome the activation energy barrier, it must be done with caution.[6] Excessive heat can lead to decomposition of starting materials or products and may promote side reactions. Similarly, prolonged reaction times can be beneficial, but monitoring the reaction progress is crucial to avoid the formation of degradation products.[4]
Q4: What role does the solvent play in overcoming steric hindrance?
The choice of solvent is critical. Aprotic polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are often superior to less polar solvents like dichloromethane (DCM) for these reactions.[4] They can help to better solvate the reactants and stabilize the transition state, thereby facilitating the reaction.[6]
III. Troubleshooting Guide: From Low Yields to Success
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 2,5-dimethylphenyl esters.
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low to No Product Formation | Insufficient reactivity of the acylating agent due to steric hindrance. | 1. Switch to a more powerful coupling reagent: Employ HATU, HCTU, or PyBOP in the presence of a non-nucleophilic base like DIPEA.[4] 2. Convert the carboxylic acid to an acyl halide (e.g., acyl chloride or fluoride): This significantly increases the electrophilicity of the carbonyl carbon.[3][5] | These reagents generate highly reactive intermediates (O-acylisourea, activated esters, or acyl halides) that are more susceptible to nucleophilic attack by the sterically hindered hydroxyl group. |
| Incomplete Reaction (Starting Material Remains) | 1. Reaction has not reached equilibrium or is kinetically slow. 2. Inadequate activation of the carboxylic acid. | 1. Increase reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal duration.[4] 2. Gently increase the reaction temperature: A modest increase (e.g., to 40-50 °C) can enhance the reaction rate.[6] 3. Use a higher equivalent of the coupling reagent and/or base. | Sterically hindered reactions often require more forcing conditions to proceed to completion. Increasing the concentration of the activated species can also favor the forward reaction. |
| Formation of N-acylurea byproduct (when using carbodiimides like DCC) | The O-acylisourea intermediate rearranges to the more stable N-acylurea before the hindered alcohol can attack. | 1. Add a nucleophilic catalyst: 4-Dimethylaminopyridine (DMAP) is highly effective in catalyzing the acylation by forming a more reactive acylpyridinium intermediate.[1] 2. Switch to a phosphonium or uronium-based coupling reagent. | DMAP acts as an acyl transfer catalyst, intercepting the O-acylisourea to form a highly reactive intermediate that is more readily attacked by the hindered alcohol, thus outcompeting the rearrangement to the N-acylurea.[1] |
| Difficulty in Product Purification | Presence of unreacted starting materials and byproducts with similar polarities. | 1. Optimize the reaction to achieve higher conversion. 2. Employ a different purification technique: Consider preparative HPLC or crystallization if column chromatography is ineffective. | A cleaner reaction mixture simplifies the purification process. Different purification methods exploit different physical properties of the compounds, potentially leading to better separation. |
IV. Experimental Protocols
Protocol 1: HATU-Mediated Esterification of a Sterically Hindered Carboxylic Acid with 2,5-Dimethylphenol
This protocol is suitable for a wide range of carboxylic acids.
Step-by-Step Methodology:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and 2,5-dimethylphenol (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acyl Chloride-Mediated Esterification
This method is highly effective but requires the prior synthesis of the acyl chloride.
Step-by-Step Methodology:
-
In a clean, dry flask under an inert atmosphere, dissolve 2,5-dimethylphenol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
V. Visualizing the Reaction and Troubleshooting Workflow
Diagram 1: The Challenge of Steric Hindrance
Caption: Steric hindrance from methyl groups impeding nucleophilic attack.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A decision-making workflow for troubleshooting low-yield reactions.
VI. References
-
Almehmadi, Y. A., et al. (2025). Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers. PMC. Available at:
-
BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Available at:
-
MilliporeSigma. Peptide Coupling Reagents Guide. Available at:
-
Synthesis of Conformationally Constrained Esters and Amines by Pd-Catalyzed α-Arylation of Hindered Substrates. (2016). ACS Catalysis. Available at:
-
Ester synthesis by esterification. Organic Chemistry Portal. Available at:
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Available at:
-
Ynamide Coupling Reagents: Origin and Advances. PMC. Available at:
-
BenchChem. Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate. Available at:
-
Enzyme‐Catalyzed Synthesis of Esters in Water. (2025). ResearchGate. Available at:
-
Practical catalytic method for synthesis of sterically hindered anilines. (2015). RSC Publishing. Available at:
-
Method for esterifying sterically hindered carboxylic acids. Google Patents. Available at:
-
Esterification of Carboxylic Acids with. Organic Syntheses Procedure. Available at:
-
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. (2025). ResearchGate. Available at:
-
What are the modifications to improve the purity of ester? (2017). Quora. Available at:
-
Kinetics, Mechanism and Novel Methods Of Esterification. (2025). ijarsct. Available at:
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2,5-dimethylphenyl 4-ethoxybenzoate
For the discerning researcher in materials science and drug development, precise structural elucidation of novel molecular entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for providing detailed information about molecular structure, connectivity, and environment of hydrogen atoms. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2,5-dimethylphenyl 4-ethoxybenzoate, a compound of interest for its potential applications stemming from its aromatic ester scaffold.
This guide will navigate through the predicted ¹H NMR spectrum of the title compound, compare it with structurally related analogues to highlight key spectroscopic features, and provide a robust experimental protocol for acquiring high-quality data.
The Foundational Principles of ¹H NMR Spectroscopy in Aromatic Ester Analysis
¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as protons, behave like tiny magnets.[1] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By irradiating the sample with radiofrequency pulses and detecting the absorption of energy, an NMR spectrum is generated.
The key parameters obtained from a ¹H NMR spectrum are:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Spin-Spin Splitting (Multiplicity): The interaction of the magnetic fields of neighboring, non-equivalent protons causes signals to split into multiple lines (e.g., singlet, doublet, triplet). The 'n+1 rule' is a common guide, where 'n' is the number of neighboring equivalent protons.[2]
For aromatic esters like 2,5-dimethylphenyl 4-ethoxybenzoate, we expect to see distinct signals for the aromatic protons on both phenyl rings and the aliphatic protons of the ethoxy and methyl groups. The chemical shifts of the aromatic protons are particularly informative about the electronic effects of the substituents.
Analysis of the Predicted ¹H NMR Spectrum of 2,5-dimethylphenyl 4-ethoxybenzoate
The structure and predicted ¹H NMR data are presented below:
Figure 1: Structure of 2,5-dimethylphenyl 4-ethoxybenzoate with proton labeling.
Table 1: Predicted ¹H NMR Data for 2,5-dimethylphenyl 4-ethoxybenzoate
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a | ~8.10 | Doublet | 2H | Protons ortho to the electron-withdrawing carbonyl group are significantly deshielded. |
| b | ~6.95 | Doublet | 2H | Protons ortho to the electron-donating ethoxy group are shielded. |
| c | ~7.15 | Singlet | 1H | Aromatic proton on the dimethylphenyl ring. |
| d | ~7.05 | Doublet | 1H | Aromatic proton on the dimethylphenyl ring. |
| e | ~6.90 | Doublet | 1H | Aromatic proton on the dimethylphenyl ring. |
| f | ~4.10 | Quartet | 2H | Methylene protons of the ethoxy group, split by the neighboring methyl protons. |
| g | ~1.40 | Triplet | 3H | Methyl protons of the ethoxy group, split by the neighboring methylene protons. |
| CH₃ (at C2) | ~2.35 | Singlet | 3H | Methyl protons on the dimethylphenyl ring. |
| CH₃ (at C5) | ~2.15 | Singlet | 3H | Methyl protons on the dimethylphenyl ring. |
Comparative Analysis with Structurally Related Compounds
To validate and contextualize the predicted spectrum, we will compare it with the experimental ¹H NMR data of its constituent fragments and a closely related analogue.
4-Ethoxybenzoic Acid
The ¹H NMR spectrum of 4-ethoxybenzoic acid provides a direct experimental reference for the 4-ethoxybenzoyl portion of our target molecule.[3][4]
Table 2: Experimental ¹H NMR Data for 4-Ethoxybenzoic Acid
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to COOH) | ~7.95 | Doublet | 2H |
| Aromatic (ortho to OCH₂CH₃) | ~6.90 | Doublet | 2H |
| -OCH₂CH₃ | ~4.10 | Quartet | 2H |
| -OCH₂CH₃ | ~1.40 | Triplet | 3H |
The chemical shifts for the protons of the 4-ethoxybenzoyl moiety in 4-ethoxybenzoic acid align remarkably well with the predicted values for the corresponding protons in 2,5-dimethylphenyl 4-ethoxybenzoate. This provides strong evidence for the accuracy of the predicted shifts for protons a , b , f , and g .
2,5-Dimethylphenol
The ¹H NMR spectrum of 2,5-dimethylphenol serves as a useful reference for the proton signals of the 2,5-dimethylphenyl group.[5]
Table 3: Experimental ¹H NMR Data for 2,5-Dimethylphenol
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic | ~6.95 | Singlet | 1H |
| Aromatic | ~6.65 | Doublet | 1H |
| Aromatic | ~6.60 | Doublet | 1H |
| -OH | ~4.60 | Singlet (broad) | 1H |
| -CH₃ | ~2.20 | Singlet | 6H (overlapping) |
While the ester linkage in our target molecule will influence the precise chemical shifts of the dimethylphenyl protons compared to the hydroxyl group in 2,5-dimethylphenol, the general region and splitting patterns are expected to be similar. The predicted shifts for protons c , d , and e in the low 7 ppm range are consistent with the deshielding effect of the ester group compared to the hydroxyl group.
2,5-Dimethylphenyl Benzoate
The ¹H NMR spectrum of 2,5-dimethylphenyl benzoate would lack the signals for the ethoxy group (f and g ). The aromatic protons of the benzoate ring would likely appear as a more complex multiplet in the range of 7.4-8.2 ppm, due to the absence of the strongly donating ethoxy group. The signals for the 2,5-dimethylphenyl moiety would be expected to be very similar to those predicted for our target molecule, providing a strong comparative benchmark. The key difference in the ¹H NMR spectrum between 2,5-dimethylphenyl benzoate and 2,5-dimethylphenyl 4-ethoxybenzoate would be the upfield shift of the protons ortho to the ester group on the benzoyl ring (protons b ) in the latter, due to the electron-donating effect of the ethoxy group.
Experimental Protocol for ¹H NMR Analysis
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of a small organic molecule like 2,5-dimethylphenyl 4-ethoxybenzoate.
Figure 2: Workflow for ¹H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2,5-dimethylphenyl 4-ethoxybenzoate.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. The choice of solvent is critical as its residual proton signals should not overlap with the analyte signals.[7]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
"Lock" the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which is essential for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a ¹H spectrum of this concentration), the spectral width, and the relaxation delay.
-
Acquire the raw data, which is known as the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the respective protons in the molecule.
-
Conclusion
The ¹H NMR spectrum of 2,5-dimethylphenyl 4-ethoxybenzoate is predicted to exhibit a set of well-resolved signals that are highly informative for its structural confirmation. By understanding the fundamental principles of ¹H NMR and through careful comparison with structurally related compounds, researchers can confidently assign each resonance and gain a detailed understanding of the molecule's architecture. The provided experimental protocol serves as a reliable guide for obtaining high-quality spectral data, ensuring the integrity and reproducibility of the analysis. This comprehensive approach to ¹H NMR spectrum analysis is an indispensable tool for professionals in the fields of chemistry and drug development.
References
-
Save My Exams. Proton (1H) NMR Spectroscopy. A Level Chemistry. [Link]
-
PubChem. 4-Ethoxybenzoic acid. [Link]
-
M-ERA.NET. NMR spectroscopy principles, interpreting an NMR spectrum and common problems. [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
Gowda, B. T., et al. (2009). 2,5-Dimethylphenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o915. [Link]
-
Chegg. Can it be confirmed if this unknown is 4-ethoxybenzoic acid. Name & assign peaks, NMR & IR posted.[Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]
-
ATB (Automated Topology Builder). 2,5-Dimethylphenol. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0313399). [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0059051). [Link]
-
PubChem. 2,5-Dimethylphenol. [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid (C7H6O3). [Link]
-
Gowda, B. T., et al. (2009). 2,4-Dimethylphenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. [Link]
-
MDPI. (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. [Link]
-
University of Wisconsin-Madison. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]
-
SpectraBase. 4-(2,4-Dimethylbenzyl)-2,5-dimethylpyridine - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. chegg.com [chegg.com]
- 2. rsc.org [rsc.org]
- 3. 4-Ethoxybenzoic acid(619-86-3) 1H NMR [m.chemicalbook.com]
- 4. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dimethylphenyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Spectroscopic Discrimination of Aryl Ester Carbonyls: A Comparative FTIR Guide
Executive Summary
In drug development and polymer chemistry, distinguishing between ester subclasses is critical for predicting hydrolytic stability and metabolic fate. Aryl esters (phenolic esters,
This guide provides a technical framework for the spectroscopic identification of aryl ester carbonyl groups. Unlike standard alkyl esters, aryl esters display a characteristic high-frequency shift in the carbonyl stretching region (
Mechanistic Framework: The Electronic Tug-of-War
To interpret the FTIR spectrum of an aryl ester, one must understand the electronic environment influencing the carbonyl bond order. The vibrational frequency (
The "Phenolic Shift" Explained
In generic alkyl esters (e.g., Ethyl Acetate), the lone pair on the ether oxygen donates electron density into the carbonyl
However, in Aryl Esters (e.g., Phenyl Acetate), the ether oxygen is directly bonded to an aromatic ring. The oxygen's lone pair is delocalized into the aromatic ring rather than the carbonyl. This "resonance diversion" deprives the carbonyl of electron density, increasing its double-bond character and shortening the bond.[3] Simultaneously, the electron-withdrawing inductive effect (-I) of the phenyl group further polarizes the oxygen, stiffening the
Result: The
Contrast: Benzoate Esters
Conversely, if the aromatic ring is attached to the carbonyl carbon (e.g., Methyl Benzoate), the ring conjugates with the carbonyl group. This delocalization reduces the
Result: The
Visualization: Competing Electronic Effects
The following diagram illustrates the divergent electron flows that dictate these spectral shifts.
Figure 1: Mechanistic divergence between Aryl (Phenolic) and Benzoate esters. Note that the position of the aromatic ring determines the direction of the frequency shift.
Comparative Spectral Analysis
The identification of aryl esters relies on precise wavenumber assignment. The table below synthesizes data for aryl esters against their structural analogs.
Table 1: Carbonyl (
) and Ether (
) Stretching Frequencies
| Functional Group Class | Structural Motif | Electronic Driver | ||
| Aryl Ester (Phenolic) | 1755 – 1770 | 1190 – 1250 | Induction (-I) + Resonance Competition | |
| Alkyl Ester (Saturated) | 1735 – 1750 | 1150 – 1200 | Baseline Resonance | |
| Benzoate Ester | 1715 – 1730 | 1270 – 1310 | Conjugation (+M) lowers bond order | |
| Vinyl Ester | 1760 – 1770 | 1180 – 1220 | Similar to Aryl; Oxygen lone pair engages vinyl group |
Key Diagnostic Features:
-
The Carbonyl Shift: Aryl esters consistently appear ~20–30 cm⁻¹ higher than their alkyl analogs. For example, Phenyl Acetate absorbs near 1760 cm⁻¹ , whereas Ethyl Acetate absorbs near 1740 cm⁻¹ .
-
The "Rule of Three": Esters typically display three strong bands.[4] For aryl esters, look for the high-frequency carbonyl (1760+), the asymmetric
stretch (~1200), and the symmetric stretch (~1050). -
Fermi Resonance: In some aryl esters (and lactones), the carbonyl band may split into a doublet due to Fermi resonance with the first overtone of a lower-frequency deformation mode. Do not mistake this for a mixture of compounds.
Experimental Protocol: Self-Validating Identification
To ensure data integrity (Trustworthiness), the following protocol incorporates validation steps to rule out solvent effects and hydrogen bonding.
Method: ATR-FTIR Characterization
Scope: Qualitative identification of aryl ester moieties in neat liquids or solid powders.
Reagents & Equipment:
-
FTIR Spectrometer (DTGS or MCT detector).
-
Diamond or ZnSe ATR Crystal.
-
Reference Standards: Phenyl Acetate (Positive Control), Methyl Benzoate (Negative Control).
Step-by-Step Workflow:
-
Background Collection: Acquire an air background (32 scans, 4 cm⁻¹ resolution) to eliminate atmospheric
and interference. -
Sample Application: Apply sufficient sample to cover the ATR crystal active area.
-
Solid: Apply high pressure using the anvil to ensure optical contact.
-
Liquid: Cover the crystal; use a volatile cover if the sample evaporates.
-
-
Acquisition: Scan sample (32 scans).
-
Data Processing: Apply ATR correction (if quantitative comparison to transmission library is needed) and baseline correction.
-
Validation (The "Solvent Shift" Test):
-
If the peak is broad or ambiguous, dissolve the sample in a non-polar solvent (
or Hexane) and re-scan in a transmission cell. -
Rationale: Hydrogen bonding (if impurities like phenols/acids are present) will shift peaks.[5] In non-polar solution, the "free" carbonyl frequency is isolated.
-
Logic Flow for Peak Assignment
Use the following decision tree to classify the carbonyl environment based on the acquired spectrum.
Figure 2: Decision tree for spectroscopic assignment of ester carbonyls. Note that anhydrides also appear at high frequencies but typically display a characteristic doublet.
Alternative Techniques & Limitations
While FTIR is the gold standard for functional group identification, it has limitations in complex matrices.
-
Raman Spectroscopy: Complementary to FTIR. While the
stretch is weak in Raman, the aromatic ring breathing modes (approx. 1000 cm⁻¹ and 1600 cm⁻¹) are very strong. Raman is superior for confirming the presence of the phenyl group itself if the ester peak is obscured. -
NMR Spectroscopy:
-
¹³C NMR: The carbonyl carbon of esters typically resonates between 160–175 ppm. Aryl esters generally show a slight upfield shift relative to ketones but are best distinguished by the chemical shift of the ipso carbon of the aromatic ring.
-
¹H NMR: The absence of alpha-protons on the oxygen side (since it is an aryl group) is a definitive negative indicator.
-
References
-
Comparison of Ester Carbonyl Frequencies
- Source: Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups."
-
URL:[Link]
-
Electronic Effects on Carbonyl Stretching
- Source: Henry Rzepa, Imperial College London. "Why is the carbonyl IR stretch in an ester higher than in a ketone?"
-
URL:[Link]
-
Phenolic vs.
-
Quantitative Analysis of Phenyl Esters
- Source: D'Amelia, R. P., et al. "Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy.
-
URL:[Link]
Sources
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2,5-Dimethylphenyl Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of organic molecules. The fragmentation patterns generated upon ionization provide a veritable molecular fingerprint, offering profound insights into the compound's architecture. This guide, designed for the discerning researcher, delves into the nuanced world of electron ionization mass spectrometry (EI-MS) by focusing on the fragmentation of 2,5-dimethylphenyl esters. By understanding the characteristic cleavages and rearrangements, scientists can confidently identify these moieties in complex matrices, a critical capability in fields ranging from metabolomics to synthetic chemistry.
This guide will navigate the fundamental principles governing the fragmentation of these esters, compare their fragmentation patterns with isomeric and non-isomeric analogues, and provide a detailed experimental protocol for their analysis.
The Logic of Fragmentation: Deconstructing 2,5-Dimethylphenyl Esters
Upon electron impact, 2,5-dimethylphenyl esters undergo a series of predictable fragmentation pathways. The initial ionization event typically involves the removal of a non-bonding electron from the ester's carbonyl oxygen or one of the π-electrons from the aromatic ring, forming a molecular ion (M•+). The subsequent fragmentation is a cascade of reactions driven by the stability of the resulting fragment ions and neutral losses.
The fragmentation of aromatic esters is primarily governed by several key mechanisms, including alpha-cleavage, McLafferty-type rearrangements, and cleavages involving the aromatic ring and its substituents. The presence of two methyl groups on the phenyl ring in the 2,5-dimethylphenyl ester introduces specific pathways that differentiate it from other phenyl esters.
A pivotal fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group. For a generic 2,5-dimethylphenyl acetate, this would involve the loss of the acetyl group. Another significant fragmentation involves the cleavage of the ester bond, leading to the formation of an acylium ion and a phenoxy radical, or a 2,5-dimethylphenoxy radical in this specific case.
The presence of the aromatic ring and its methyl substituents introduces additional fragmentation routes. A prominent feature in the mass spectra of many alkyl-substituted benzene derivatives is the formation of a tropylium ion or a substituted tropylium ion. For 2,5-dimethylphenyl esters, we can anticipate the formation of a dimethyltropylium ion.
One of the most characteristic rearrangements in mass spectrometry is the McLafferty rearrangement. This intramolecular hydrogen transfer from a γ-carbon to an acceptor (typically a carbonyl oxygen) followed by β-cleavage is a hallmark of many carbonyl compounds, including esters with a sufficiently long alkyl chain in the acid portion.[1][2][3] While a simple acetate ester of 2,5-dimethylphenol would not undergo a classic McLafferty rearrangement, esters with longer acyl chains would be expected to exhibit this behavior.
A key fragmentation pathway for phenyl acetates involves the loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion, leading to the formation of a phenol radical cation.[4] For 2,5-dimethylphenyl acetate, this would result in the formation of the 2,5-dimethylphenol radical cation.
A Comparative Analysis: Distinguishing Isomers and Analogues
The true power of mass spectrometry lies in its ability to distinguish between structurally similar compounds. By comparing the fragmentation pattern of a 2,5-dimethylphenyl ester with its isomers and other related esters, we can identify unique diagnostic ions.
Isomeric Comparison: The Significance of Methyl Group Position
The substitution pattern on the aromatic ring significantly influences the fragmentation process. Let's consider a comparison between 2,5-dimethylphenyl acetate and its isomer, 3,5-dimethylphenyl acetate.
| Fragment Ion | Proposed Structure | Expected m/z for Dimethylphenyl Acetate (M=164) | Relative Abundance Comparison (Predicted) |
| [M] •+ | Molecular Ion | 164 | Moderate to strong for both isomers |
| [M - CH₂CO] •+ | 2,5- or 3,5-Dimethylphenol radical cation | 122 | Abundant for both, likely the base peak |
| [M - OCCH₃] + | 2,5- or 3,5-Dimethylphenyl cation | 107 | Significant for both |
| [C₇H₇] + | Tropylium ion (from loss of CH₃ from dimethylphenyl cation) | 91 | Present, but relative intensity may vary |
| [CH₃CO] + | Acetyl cation | 43 | Abundant for both |
While the major fragments are expected to be the same, the relative abundances of these ions can differ subtly, providing clues to the substitution pattern. For instance, steric interactions in the ortho-substituted isomer (2,5-dimethyl) might influence the propensity for certain rearrangements compared to the meta-substituted isomer (3,5-dimethyl). The mass spectrum of 3,5-dimethylphenyl acetate shows a strong peak at m/z 122, corresponding to the loss of ketene, and another significant peak at m/z 107.[5] A similar pattern is expected for the 2,5-isomer.
Comparison with Phenyl Acetate
To highlight the influence of the dimethyl substitution, a comparison with the fragmentation of the parent phenyl acetate is illustrative.
| Fragment Ion | Proposed Structure | m/z for Phenyl Acetate (M=136) | m/z for 2,5-Dimethylphenyl Acetate (M=164) |
| [M] •+ | Molecular Ion | 136 | 164 |
| [M - CH₂CO] •+ | Phenol radical cation / Dimethylphenol radical cation | 94 | 122 |
| [M - OCCH₃] + | Phenyl cation / Dimethylphenyl cation | 77 | 107 |
| [CH₃CO] + | Acetyl cation | 43 | 43 |
The mass shift of 28 amu (due to the two additional methyl groups) for the molecular ion and the key fragment ions containing the aromatic ring is the most apparent difference. The presence of the methyl groups in the 2,5-dimethylphenyl ester also opens up pathways for the loss of a methyl radical, which is not possible for the unsubstituted phenyl acetate. The mass spectrum of phenyl acetate is characterized by a base peak at m/z 94, corresponding to the phenol radical cation formed after the loss of ketene.[1][6] A similar dominant loss of ketene is anticipated for 2,5-dimethylphenyl acetate, leading to a base peak at m/z 122.
Visualizing the Fragmentation Pathways
To better understand the fragmentation processes, the following diagrams illustrate the key fragmentation pathways for a generic 2,5-dimethylphenyl acetate.
Caption: Key fragmentation pathways of 2,5-dimethylphenyl acetate.
Experimental Protocol: GC-MS Analysis of 2,5-Dimethylphenyl Esters
The following protocol provides a general framework for the analysis of 2,5-dimethylphenyl esters using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the 2,5-dimethylphenyl ester standard in a high-purity solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL. Perform serial dilutions to create a calibration curve covering the expected concentration range of the analyte in the samples.
-
Sample Extraction (for complex matrices): For samples such as biological fluids or environmental extracts, a suitable extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering matrix components. The choice of extraction solvent and SPE sorbent will depend on the specific matrix and the polarity of the ester.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or with an appropriate split ratio for more concentrated samples.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to a final temperature of 280-300 °C.
-
Final hold: 5-10 minutes to ensure elution of all components.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300 to cover the expected molecular ion and fragment ions.
-
Solvent Delay: Set an appropriate solvent delay to prevent filament damage from the solvent peak.
-
3. Data Analysis:
-
Peak Identification: Identify the peak corresponding to the 2,5-dimethylphenyl ester based on its retention time, as determined by the analysis of the standard.
-
Mass Spectrum Analysis: Extract the mass spectrum of the identified peak.
-
Fragmentation Pattern Confirmation: Compare the obtained mass spectrum with the expected fragmentation pattern. Look for the characteristic ions, including the molecular ion, the base peak (likely m/z 122 for the acetate), the acetyl cation (m/z 43), and the 2,5-dimethylphenyl cation (m/z 107).
-
Library Matching: For unknown identification, compare the experimental mass spectrum against a spectral library such as the NIST/EPA/NIH Mass Spectral Library.
Caption: General workflow for GC-MS analysis of 2,5-dimethylphenyl esters.
Conclusion
The mass spectrometry fragmentation pattern of 2,5-dimethylphenyl esters provides a rich source of structural information. By understanding the interplay of alpha-cleavages, rearrangements, and the influence of the dimethyl-substituted aromatic ring, researchers can confidently identify and characterize these compounds. The comparison with isomeric and non-isomeric analogues highlights the diagnostic power of mass spectrometry in distinguishing subtle structural differences. The provided experimental protocol serves as a robust starting point for the reliable analysis of these compounds in various scientific applications. As with any analytical technique, careful optimization of experimental parameters and a thorough understanding of the underlying chemical principles are paramount for achieving accurate and reproducible results.
References
-
National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Analytical Chemistry, 31(1), 82-87.
-
McLafferty, F. W. (1959). McLafferty Rearrangement. Wikipedia. [Link]
-
Chemistry Steps. McLafferty Rearrangement. [Link]
-
APCI-MS fragmentation patterns of A phenyl acetate 3 and B vitamin E acetate 1 each of which are observed as +H + masses in the mass spectra. ResearchGate. [Link][4]
-
Agilent Technologies. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. [Link][8]
-
Md. Hasan, et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8219. [Link][9]
Sources
- 1. Acetic acid, phenyl ester [webbook.nist.gov]
- 2. Phenol, 2,5-dimethyl- [webbook.nist.gov]
- 3. Showing Compound Phenyl acetate (FDB020542) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Acetic acid 3,5-dimethyl-phenyl ester | C10H12O2 | CID 578922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
Comparative Analytical Guide: Elemental Analysis vs. Orthogonal Methods for C17H18O3 Esters
Executive Summary
In the rigorous landscape of drug development, establishing the purity and identity of intermediate scaffolds is non-negotiable. This guide focuses on the analytical validation of C17H18O3 esters —a chemical space occupied by critical intermediates such as Propyl 4-(benzyloxy)benzoate and various prodrug linkers.
While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (qNMR) have gained traction, Combustion Elemental Analysis (CHN) remains the "Gold Standard" for determining bulk purity. This guide objectively compares these methodologies, providing a specific experimental protocol for handling viscous ester derivatives to ensure compliance with the ±0.4% journal standard.
Theoretical Framework: C17H18O3
Before initiating experimental workflows, accurate theoretical calculation is the baseline for validation.
Target Molecule: C17H18O3 (e.g., Propyl 4-(benzyloxy)benzoate) Molecular Weight: 270.33 g/mol
| Element | Atomic Mass | Count | Total Mass | Theoretical % |
| Carbon (C) | 12.011 | 17 | 204.187 | 75.53% |
| Hydrogen (H) | 1.008 | 18 | 18.144 | 6.71% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 17.76% |
The ±0.4% Rule: To validate a compound as "analytically pure" for peer-reviewed publication (e.g., J. Med. Chem., J. Org. Chem.), the experimental percentage must fall within:
-
Carbon: 75.13% – 75.93%
-
Hydrogen: 6.31% – 7.11%
Comparative Analysis: CHN vs. HRMS vs. qNMR
This section evaluates the "Product" (Combustion Analysis) against its primary alternatives.
Method A: Combustion Analysis (CHN)[1]
-
Mechanism: Flash combustion at >900°C in an oxygen-rich environment. Gases (
, , ) are separated via GC and quantified by Thermal Conductivity Detection (TCD). -
The "Product" Advantage: It is the only method that confirms bulk purity . Unlike HRMS, which detects ionized molecules (often ignoring salts or inorganic impurities), CHN analyzes the entire weighed mass. If your sample contains 5% silica gel or trapped solvent, CHN will fail, alerting you to the impurity.
-
Limitation: Requires ~5 mg of sample; destructive; sensitive to weighing errors.
Method B: High-Resolution Mass Spectrometry (HRMS)
-
Mechanism: Ionization (ESI/APCI) followed by Time-of-Flight (ToF) or Orbitrap detection.
-
Advantage: Extremely sensitive (<1 mg needed); confirms molecular formula with <5 ppm error.
-
Critical Flaw: It is qualitative regarding purity. A sample can be 80% pure (with 20% inorganic salt) and still give a perfect HRMS match for the organic component.
Method C: Quantitative NMR (qNMR)
-
Mechanism: Proton integration against an internal standard (e.g., Maleic acid) of known purity.
-
Advantage: Non-destructive; excellent for quantifying residual solvents (the most common cause of CHN failure).
-
Critical Flaw: Requires a highly accurate balance and a pure internal standard; overlapping peaks can obscure results.
Summary Data Table
| Feature | Combustion Analysis (CHN) | HRMS (ESI-ToF) | qNMR (Internal Std) |
| Primary Output | % Composition (Bulk Purity) | Exact Mass (Identity) | Molar Ratio / Purity % |
| Sample Req. | 2–5 mg (Destructive) | <0.1 mg (Non-destructive) | ~5–10 mg (Recoverable) |
| Precision | ±0.3% (Absolute) | <5 ppm (Mass error) | ±1.0% (Relative) |
| Solvent Detection | Indirect (Deviates results) | Poor (Ionization suppression) | Excellent (Quantifiable) |
| Inorganic Salts | Detected (Low %C) | Missed (Invisible) | Missed (Invisible) |
| Cost per Run | $ |
Experimental Protocol: CHN Analysis of Viscous Esters
Challenge: C17H18O3 esters are often viscous oils. They tend to "wick" up the sides of standard tin boats, contaminating the autosampler and causing low carbon readings due to incomplete combustion.
Protocol: The "Capsule Sealing" Technique
Objective: Accurate %C determination for liquid esters.
Materials:
-
PerkinElmer 2400 Series II (or equivalent).
-
Tin Capsules (Liquid type, smooth wall).
-
Micro-spatula / Syringe.
-
Micro-balance (Readability 0.001 mg).
Step-by-Step Workflow:
-
Blanking: Run 3 empty tin capsules to establish the baseline blank.
-
Calibration: Run Acetanilide (Standard) in triplicate. K-factors must be within 0.998–1.002.
-
Sample Prep (The Critical Step):
-
Tare a smooth-walled tin capsule (not a folded boat).
-
Using a glass capillary or syringe, deposit 2.5 ± 0.5 mg of the C17H18O3 ester directly into the bottom of the capsule.
-
Crucial: Do not touch the side walls. If the oil smears the sides, discard.
-
-
Sealing:
-
Use analytical tweezers to pinch the top of the capsule closed.
-
Fold the top over twice (cold weld) to create a hermetic seal.
-
Compress into a small cube/sphere, ensuring no liquid is squeezed out.
-
-
Analysis:
-
Place in autosampler.
-
Set combustion temperature to 975°C (higher temp recommended for aromatic esters to prevent soot formation).
-
Oxygen boost: 2 seconds.
-
Decision Logic & Visualization
Workflow: Selecting the Right Validation Path
The following diagram illustrates the logical flow for validating a new C17H18O3 drug candidate.
Caption: Figure 1. Decision matrix for analytical validation. Note the critical loop for solvent removal prior to CHN analysis.
Troubleshooting EA Failures
When your C17H18O3 ester fails the ±0.4% limit, use this logic to diagnose the root cause.
Caption: Figure 2. Diagnostic logic for interpreting failed Elemental Analysis results.
References
-
American Chemical Society. (2012). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]
-
Chernetsova, E. S., & Morlock, G. E. (2011). Mass Spectrometry Interface for Chromatographic Methods. In Planar Chromatography - Mass Spectrometry. Retrieved from [Link]
-
Thompson, M. (2008). CHN Analysis: The Gold Standard for Purity. Royal Society of Chemistry, Analytical Methods Committee. Retrieved from [Link]
-
PubChem. (2025).[1] Compound Summary: C17H18O3.[1] National Library of Medicine. Retrieved from [Link]
Sources
A Comparative Guide to the Thermal Analysis of Ethoxybenzoate Liquid Crystals using Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of thermotropic liquid crystals, the ethoxybenzoate family and its derivatives represent a significant class of materials with tunable mesophase behavior. Their utility in applications ranging from display technologies to advanced materials in drug delivery systems is intrinsically linked to their thermal properties. Differential Scanning Calorimetry (DSC) stands as a cornerstone technique for elucidating the nuanced phase transitions that define the performance of these materials. This guide provides an in-depth comparison of the thermal characteristics of ethoxybenzoate-type liquid crystals, benchmarked against the well-established cyanobiphenyl family, and is supported by experimental data and protocols to ensure scientific integrity.
The Central Role of DSC in Characterizing Liquid Crystal Transitions
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] For liquid crystals, this translates to the precise determination of phase transition temperatures and the enthalpy changes (ΔH) associated with these transitions.[2] The resulting thermogram provides a detailed fingerprint of a material's thermal behavior, revealing key transitions such as:
-
Crystalline to Mesophase (Melting): The transition from a solid crystalline state to a more ordered liquid crystalline state (e.g., smectic or nematic).
-
Mesophase to Mesophase Transitions: Transitions between different liquid crystalline phases (e.g., smectic to nematic).
-
Mesophase to Isotropic Liquid (Clearing): The transition from the ordered liquid crystalline state to a disordered isotropic liquid.
The temperatures at which these transitions occur, and the energy they absorb or release, are critical performance indicators for any liquid crystal application.
Comparative Thermal Analysis: Ethoxybenzoate Derivatives vs. Cyanobiphenyls
To contextualize the performance of ethoxybenzoate liquid crystals, a comparison with a well-understood and widely used family, the n-cyanobiphenyls (nCBs), is instructive. The nCB series is known for its chemical stability and strong positive dielectric anisotropy, making it a staple in liquid crystal research and applications.[3]
The Influence of Molecular Structure on Thermal Properties
The thermal behavior of a liquid crystal is intimately tied to its molecular structure. Key factors include the rigidity of the molecular core, the length and flexibility of terminal alkyl or alkoxy chains, and the nature of any linking groups.[4]
In the case of ethoxybenzoate derivatives, the ester linkage (-COO-) contributes to the linearity and rigidity of the central core. The terminal alkoxy chains, through their length and flexibility, influence the intermolecular interactions, which in turn dictates the type of mesophase and the transition temperatures.[5] For instance, as the alkyl chain length in a homologous series of p-n-alkoxybenzoyloxy benzoates increases, a transition from purely nematic to both smectic and nematic, and finally to purely smectic phases is often observed.
The cyanobiphenyls, with their biphenyl core and a strongly polar cyano group, exhibit a different set of structure-property relationships. The length of the alkyl chain ('n') in the nCB series systematically alters the phase behavior, with shorter chains favoring the nematic phase and longer chains promoting the formation of smectic phases.[3]
Quantitative Comparison of Transition Temperatures
The following tables summarize the phase transition temperatures for a homologous series of ethyl-o-[p'-n-alkoxy benzoyloxy]benzoates and the n-cyanobiphenyl (nCB) series. This data allows for a direct comparison of their thermal behavior.
Table 1: Transition Temperatures of a Homologous Series of Ethyl-o-[p'-n-alkoxy benzoyloxy]benzoates
| n-alkoxy Chain Length | Crystal to Nematic/Smectic (°C) | Smectic to Nematic (°C) | Nematic/Smectic to Isotropic (°C) |
| Butyl (C4) | 110 | - | 115 |
| Pentyl (C5) | 100 | - | 118 |
| Hexyl (C6) | 95 | - | 122 |
| Octyl (C8) | 90 | - | 134 |
| Decyl (C10) | 88 | - | 132 |
| Dodecyl (C12) | 85 | 110 | 129 |
| Tetradecyl (C14) | 92 | - | 126 |
| Hexadecyl (C16) | 98 | - | 122 |
Data adapted from Doshi A.V. et al., Der Pharma Chemica, 2011. Note that for some homologs, a direct transition from the mesophase to the isotropic liquid is observed.
Table 2: Transition Temperatures of the n-Cyanobiphenyl (nCB) Homologous Series
| Compound | Crystal to Nematic/Smectic A (°C) | Smectic A to Nematic (°C) | Nematic to Isotropic (°C) |
| 5CB | 24 | - | 35.3 |
| 6CB | 14.5 | - | 29 |
| 7CB | 30 | - | 42.8 |
| 8CB | 21.5 | 33.5 | 40.5 |
Data sourced from a comparative analysis of n-cyanobiphenyls.[3]
From these tables, it is evident that the ethoxybenzoate derivatives generally exhibit higher transition temperatures and a broader mesophase range compared to the cyanobiphenyls. This suggests a higher degree of thermal stability for the mesophases of the benzoate esters.
Experimental Protocol: DSC Analysis of Ethoxybenzoate Liquid Crystals
The following is a detailed, step-by-step methodology for conducting a DSC analysis of ethoxybenzoate liquid crystals. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
Differential Scanning Calorimeter (DSC) with a cooling system.
-
Hermetically sealed aluminum DSC pans and lids.
-
Microbalance (accurate to ±0.01 mg).
-
Ethoxybenzoate liquid crystal sample.
-
High-purity inert gas (e.g., nitrogen or argon).
-
Polarizing Optical Microscope (POM) with a hot stage for complementary analysis.
Experimental Workflow
The experimental workflow for DSC analysis can be visualized as a sequence of steps from sample preparation to data interpretation.
Caption: A streamlined workflow for the DSC analysis of liquid crystals.
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the ethoxybenzoate liquid crystal sample into a clean aluminum DSC pan using a microbalance.
-
Ensure the sample is evenly distributed at the bottom of the pan to facilitate uniform heat transfer.
-
Hermetically seal the pan with a lid using a sample press. This is crucial to prevent any loss of sample due to volatilization during heating.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions.
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the DSC cell with a high-purity inert gas (e.g., nitrogen at a flow rate of 50 mL/min) to provide a reproducible and inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its first expected transition.
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above its clearing point.
-
Hold the sample at this isotropic temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at the same controlled rate (10 °C/min) back to the starting temperature.
-
Perform a second heating cycle under the same conditions. The data from the second heating run is often used for analysis as it represents the thermal behavior of the material from a consistent, well-defined state.
-
-
Data Analysis:
-
From the DSC thermogram (a plot of heat flow versus temperature), identify the endothermic peaks on heating, which correspond to phase transitions.
-
Determine the onset temperature of each peak, which represents the transition temperature.
-
Integrate the area under each peak to calculate the enthalpy of transition (ΔH). This value represents the amount of energy required to drive the phase transition.
-
Interpreting the DSC Thermogram of an Ethoxybenzoate Liquid Crystal
The DSC thermogram provides a wealth of information about the thermal properties of the material.
Caption: A representative DSC heating curve for a thermotropic liquid crystal.
-
Tm (Melting Temperature): The onset of the first major endothermic peak corresponds to the transition from the crystalline solid to the liquid crystalline phase.
-
Tc (Clearing Temperature): The onset of the subsequent endothermic peak indicates the transition from the liquid crystalline phase to the isotropic liquid.
-
ΔHm and ΔHc (Enthalpy of Melting and Clearing): The area under the respective peaks provides the enthalpy of these transitions. The magnitude of ΔH is related to the degree of molecular ordering in the different phases.
Conclusion: The Value of DSC in Liquid Crystal Development
Differential Scanning Calorimetry is an indispensable tool for the characterization of ethoxybenzoate and other liquid crystalline materials. By providing precise data on transition temperatures and enthalpies, DSC enables researchers to:
-
Objectively compare the thermal performance of different liquid crystal materials.
-
Understand structure-property relationships , guiding the design of new materials with desired thermal characteristics.
-
Ensure quality control by verifying the thermal properties of synthesized or sourced materials.
The comparative data and experimental protocols presented in this guide offer a robust framework for the thermal analysis of ethoxybenzoate liquid crystals, empowering researchers and developers to make informed decisions in their pursuit of advanced materials.
References
-
Chauhan, M., & Solanki, D. K. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar. [Link]
-
Doshi, A.V. et al. (2011). Synthesis and study of Ester Mesogenic Homologous Series: Ethyl-o-[p'-n-alkoxy benzoyloxy]benzoates. Der Pharma Chemica, 3(5), 185-190. [Link]
-
Shilpa, N., & Chauhan, M. (2012). A Novel Mesomorphic Homologous Series of Ester Derivatives p(p'-n-Alkoxy Benzoyloxy) β - Phenyl Ethyl Benzoates. Der Pharma Chemica, 4(1), 22-28. [Link]
-
Niezgoda, I., et al. (2017). Synthesis of alkyl 4-{[4-(alkanoyloxy)phenyl]diazenyl}benzoates. ResearchGate. [Link]
-
Chauhan, B. C. et al. (2011). Mesomorphic Properties of a New Homologous Series: 4-(4'-n- alkoxy benzoyloxy)-3-methoxy. Der Pharma Chemica, 3(2), 110-117. [Link]
-
Doshi, A.V. et al. (2011). Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series. Der Pharma Chemica, 3(5), 191-197. [Link]
-
Patel, R. et al. (2012). Synthesis and Study of Novel Mesogenic Homologous Series: 4-(4′- n -alkoxy benzoyloxy)- n -propyl Cinnamates. ResearchGate. [Link]
-
Oweimreen, G.A., & Morsy, M.A. (2000). DSC studies on p-(n-alkyl)-p′-cyanobiphenyl (RCB's) and p-(n-alkoxy)-p′-cyanobiphenyl (ROCB's) liquid crystals. Thermochimica Acta, 346(1-2), 37-47. [Link]
-
Attard, G. S., et al. (1995). Nematic-isotropic transition temperatures and enthalpy changes. ResearchGate. [Link]
-
Hossain, M. A., et al. (2019). Nematic van der Waals Free energy. Journal of Scientific Research, 11(3), 383-395. [Link]
-
Bruce, D. W., et al. (2024). Re-evaluation of the Thermal Behavior of 2:1 Halogen-Bonded Complexes Formed between 4‐Alkoxycyanobiphenyls. Crystal Growth & Design. [Link]
-
Ribeiro, A. C. F., et al. (2023). Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. Molecules, 28(3), 1435. [Link]
-
How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. (2023, May 25). YouTube. [Link]
Sources
Safety Operating Guide
2,5-Dimethylphenyl 4-ethoxybenzoate proper disposal procedures
This guide outlines the rigorous disposal and handling procedures for 2,5-Dimethylphenyl 4-ethoxybenzoate .
Notice: As a specific Safety Data Sheet (SDS) for this exact ester may not be universally available in all databases, this protocol is derived from the Principle of Hydrolysis Hazard . This chemical is an ester that can hydrolyze to release 2,5-dimethylphenol (2,5-xylenol) , a known toxic and corrosive compound. Therefore, all safety and disposal measures must default to the high-hazard standards of its phenolic breakdown product.
Part 1: Chemical Hazard Analysis & Classification
Before disposal, you must understand the "Hidden Hazard" mechanism. In the presence of moisture, strong bases, or enzymes, this ester degrades.
Mechanism of Hazard Release
The ester bond cleaves, releasing two distinct components. The safety profile is dictated by the phenolic leaving group.
Reaction:
Hazard Comparison Table
| Component | Role | Primary Hazard Classification | Critical Toxicity Notes |
| Parent Ester | Source | Irritant / Aquatic Toxin | Potential skin sensitizer. Lipophilic; may bioaccumulate. |
| 4-Ethoxybenzoic Acid | Byproduct | Irritant (Xi) | Causes eye/skin irritation. Low systemic toxicity relative to phenol. |
| 2,5-Dimethylphenol | Breakdown | Toxic (T), Corrosive (C) | High Risk. Causes severe skin burns. Toxic to aquatic life with long-lasting effects.[1][2][3][4] Rapidly absorbed through skin. |
Part 2: Pre-Disposal Handling & Storage
Core Directive: Prevent accidental hydrolysis and segregate from incompatible waste streams.
-
Segregation:
-
Strictly Isolate from strong oxidizers (e.g., nitric acid, perchlorates) and strong bases (e.g., NaOH, KOH). Bases catalyze the rapid release of the toxic phenol.
-
Do NOT combine with general "Non-Hazardous Trash" or "Bio-Waste."[5]
-
-
Container Requirements:
-
Use High-Density Polyethylene (HDPE) or Glass containers.
-
Avoid metal containers if the waste is acidic or likely to hydrolyze.
-
-
Labeling:
-
Label clearly: "Hazardous Waste - Organic Ester."
-
Add secondary warning: "Contains Potential Phenolic Compounds - Toxic/Corrosive."
-
Part 3: Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable to: Expired pure substance, contaminated gloves, weighing boats, or spill cleanup materials.
-
Collection: Place solid waste into a wide-mouth HDPE jar or a dedicated solid waste drum.
-
Bagging: Double-bag contaminated PPE (gloves, paper towels) in 6-mil polyethylene bags before placing them in the drum to prevent odor and vapor release.
-
Disposal Path: Incineration.
-
This compound must be destroyed via high-temperature incineration to break down the aromatic rings.
-
RCRA Code Guidance: While the specific ester is likely not P-listed, treat as D001 (Ignitable) if in flammable solvent, or general toxic organic waste. If 2,5-dimethylphenol is generated, it may trigger specific local "Phenolic Waste" regulations.
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable to: Solutions in organic solvents (DCM, Ethyl Acetate, Methanol).
-
Solvent Compatibility: Ensure the carrier solvent is compatible with standard organic waste streams.
-
Halogenated: If dissolved in DCM/Chloroform
Halogenated Waste Stream . -
Non-Halogenated: If dissolved in Acetone/Methanol/EtOAc
Non-Halogenated Waste Stream .
-
-
pH Check: Check the pH of the waste solution.
-
If pH > 9 (Basic): Neutralize cautiously with dilute acid (e.g., 1M HCl) to pH 6-8 before storage to prevent rapid hydrolysis and heat generation in the waste drum.
-
-
Disposal Path: Fuel Blending / Incineration.
-
Never pour down the drain. The aquatic toxicity of the potential phenol metabolite makes this illegal under Clean Water Act regulations.
-
Part 4: Emergency Spill Response (Self-Validating Protocol)
Trigger: Spillage of >100 mg of substance.
-
Isolate: Evacuate the immediate area. Vapor pressure is low for the ester, but high for the phenol if hydrolysis occurs.
-
PPE Upgrade: Wear nitrile gloves (double gloved) and safety goggles. If heating/aerosolization occurred, use a respirator.
-
Containment:
-
Do not use water. Water promotes hydrolysis.
-
Cover spill with an inert absorbent: Vermiculite , Sand , or Clay .
-
-
Decontamination:
-
Scoop absorbed material into a hazardous waste container.
-
Wipe the surface with a solvent (ethanol or isopropanol) to solubilize the lipophilic ester, then wash with soap and water.
-
Validation: The surface is clean when no oily residue or characteristic "medicinal/tarry" odor (indicative of xylenol) remains.
-
Part 5: Decision Logic & Workflow
The following diagram illustrates the critical decision-making process for disposing of this compound, emphasizing the prevention of environmental release.
Caption: Operational workflow for classifying and routing 2,5-Dimethylphenyl 4-ethoxybenzoate waste, prioritizing pH neutralization and incineration to mitigate phenolic toxicity.
References
-
National Center for Biotechnology Information (PubChem). 2,5-Dimethylphenol (Compound Summary). PubChem Identifier: CID 7267. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
